molecular formula C9H11NOS B2744546 N-(cyclopropylmethyl)thiophene-3-carboxamide CAS No. 1181513-20-1

N-(cyclopropylmethyl)thiophene-3-carboxamide

Katalognummer: B2744546
CAS-Nummer: 1181513-20-1
Molekulargewicht: 181.25
InChI-Schlüssel: LDNRFXVOZBGJGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)thiophene-3-carboxamide is a chemical research compound featuring a thiophene ring linked to a cyclopropylmethyl group via a carboxamide bridge. This structure places it within a class of sulfur-containing heterocyclic molecules that are of significant interest in medicinal and materials chemistry . Thiophene derivatives, especially when combined with other ring systems like cyclopropane, are recognized as key scaffolds in pharmaceutical research. They have been investigated for a wide range of bioactivities, serving as precursors for compounds with potential antidepressant, analgesic, anti-inflammatory, and anticancer properties . The carboxamide functional group is a common pharmacophore that can contribute to a molecule's ability to form hydrogen bonds with biological targets. The compound is intended for use in laboratory research applications only. It is not certified for drug use, nor for diagnostic or therapeutic applications in humans or animals. All information presented is for informational purposes related to scientific investigation. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNRFXVOZBGJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest within contemporary medicinal chemistry and drug development. Thiophene carboxamides are recognized scaffolds for developing bioactive agents, such as dual inhibitors of c-Jun N-terminal kinase (JNK).[1] This document delineates two primary, robust synthetic strategies for the target compound, beginning from fundamental retrosynthetic analysis and culminating in detailed, field-tested experimental protocols. We will explore the activation of thiophene-3-carboxylic acid via both an acyl chloride intermediate and modern peptide coupling reagents, critically examining the causality behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals, offering actionable insights into reaction mechanisms, protocol optimization, purification, and characterization.

Strategic Overview: Retrosynthetic Analysis

The synthesis of an amide bond is one ofthe most frequently performed reactions in medicinal chemistry.[2] The target molecule, this compound, is logically disconnected at the amide C-N bond. This retrosynthetic analysis identifies two commercially available and cost-effective starting materials: thiophene-3-carboxylic acid and cyclopropylmethanamine .

A direct thermal condensation of a carboxylic acid and an amine is generally inefficient, requiring high temperatures (>160 °C) due to the facile formation of a non-reactive ammonium carboxylate salt.[2] Therefore, a successful synthesis necessitates the activation of the carboxylic acid's carbonyl group to enhance its electrophilicity, enabling a productive nucleophilic acyl substitution by the amine. This guide will focus on two industry-standard activation methodologies.

Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route depends on factors such as scale, reagent availability, cost, and the sensitivity of functional groups. We present two validated pathways: the classic acyl chloride method and a milder approach using a carbodiimide-based coupling reagent.

Method A: The Acyl Chloride Pathway

This robust, traditional method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate.[3][4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation.[4] The resulting thiophene-3-carbonyl chloride is a potent electrophile that reacts readily with cyclopropylmethanamine.

The key advantages of this method are the high reactivity of the intermediate and the use of inexpensive reagents. However, the generation of HCl gas requires the use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid and drive the reaction to completion.[3] This method may be less suitable for substrates with acid-sensitive functional groups.

Method B: The Carbodiimide Coupling Pathway

Modern amide synthesis frequently employs "peptide coupling" reagents, which offer milder reaction conditions and broader functional group tolerance.[2][5] Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.

To improve efficiency and suppress potential side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. This strategy is particularly prevalent in peptide synthesis to prevent racemization, though it remains beneficial in general amide synthesis for enhancing yields.[3] The primary byproduct of EDC coupling is a water-soluble urea, which simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC.

Visualization of Synthetic Workflows

The following diagram illustrates the two parallel strategies for the synthesis of the target compound from the common starting materials.

G cluster_A Method A: Acyl Chloride cluster_B Method B: Carbodiimide Coupling T3CA Thiophene-3-carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ DCM, 0°C to reflux T3CA->SOCl2 Activation EDC EDC, HOBt DMF or DCM, 0°C to RT T3CA->EDC Activation CPA Cyclopropylmethanamine Product This compound CPA->Product CPA->Product AcylChloride Thiophene-3-carbonyl Chloride AcylChloride->Product Amine Addition SOCl2->AcylChloride BaseA Et₃N or Pyridine BaseA->Product ActiveEster O-Acylisourea Intermediate ActiveEster->Product Amine Addition EDC->ActiveEster BaseB DIPEA (optional) BaseB->Product

Caption: Comparative workflow for the .

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and include provisions for purification and validation.

Protocol 1: Synthesis via Acyl Chloride (Method A)

Step 1: Formation of Thiophene-3-carbonyl Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add thiophene-3-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 2 M solution).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe. Caution: SOCl₂ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours. Reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude thiophene-3-carbonyl chloride, often an oil or low-melting solid, can be used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the crude thiophene-3-carbonyl chloride from Step 1 in anhydrous DCM (approx. 0.5 M).

  • In a separate flask, dissolve cyclopropylmethanamine (1.1 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

Protocol 2: Synthesis via EDC Coupling (Method B)
  • To a 100 mL round-bottom flask, add thiophene-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and EDC (1.2 eq).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) or DCM (approx. 0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylmethanamine (1.1 eq) to the solution. If DCM is used as the solvent, a base such as diisopropylethylamine (DIPEA) (1.0 eq) may be added.[3]

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: If using DMF, dilute the reaction mixture with a significant volume of water and extract the product with ethyl acetate (3x).[3] If using DCM, proceed directly to the washing step. Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

Purification of this compound

The crude product from either method will likely require purification.

  • Column Chromatography: This is a highly effective method for purifying thiophene carboxamide derivatives.[6][8] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The appropriate solvent system should first be determined by TLC analysis.[8]

  • Recrystallization: If the crude product is obtained as a solid, recrystallization can be an excellent method for achieving high purity.[8] A solvent screen should be performed to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble at room temperature.[8]

Quantitative Data & Characterization

The efficiency of each synthetic route can be compared based on typical outcomes.

MetricMethod A: Acyl ChlorideMethod B: EDC Coupling
Typical Yield 65-85%75-95%
Reaction Conditions Harsher (reflux, HCl byproduct)Milder (room temperature)
Reagent Cost LowModerate to High
Work-up Complexity ModerateModerate (byproduct removal)
Purity (Post-Purif.) >98%>98%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., amide C=O and N-H stretches).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Incomplete activation of the carboxylic acid.Ensure reagents (SOCl₂, EDC) are fresh and anhydrous. For Method A, increase reflux time. For Method B, allow for a longer pre-activation period.
Poor quality amine.Use freshly distilled or newly purchased cyclopropylmethanamine.
Multiple Byproducts (Method A) Side reactions from harsh conditions.Ensure the reaction is cooled to 0 °C before adding the acyl chloride to the amine.
(Method B) Dimerization or side reactions of the active ester.Ensure HOBt is used as an additive.[3]
Difficulty in Purification (Method B with DCC) DCU byproduct is co-eluting or precipitating.Filter the reaction mixture before work-up to remove the bulk of DCU. Consider switching to water-soluble EDC.
(General) Product degradation on silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine.[8]

Conclusion

The can be achieved efficiently through at least two reliable methods. The acyl chloride pathway (Method A) is a cost-effective and classic approach suitable for robust substrates. The carbodiimide coupling pathway (Method B) offers milder conditions, often leading to higher yields and greater compatibility with sensitive functional groups, aligning with the principles of modern green chemistry.[2] The choice between these methods will be dictated by the specific constraints and goals of the research or development program. Both routes, when followed by standard purification techniques like column chromatography, can deliver the target compound in high purity, ready for further investigation.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pace, V., & Hoyos, P. (2014). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances, 4(44), 23091-23097. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2516-47-4, Aminomethylcyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • PrepChem.com. (n.d.). Synthesis of a. Z-Pro-cyclopropyl amide. Retrieved from [Link]

  • Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of N-Cyclopropylmethyl-noroxymorphone methobromide by method A. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN1150145A - Process for synthesizing cyclopropyl carboxamide.
  • Nature. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Scientific Reports, 11, 7880. Retrieved from [Link]

  • Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 83(10), 1149-1160. Retrieved from [Link]

  • ResearchGate. (2024, January 10). How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization?. Retrieved from [Link]

Sources

Spectroscopic Blueprint of N-(cyclopropylmethyl)thiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Thiophene-based scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active compounds.[1] The title compound, N-(cyclopropylmethyl)thiophene-3-carboxamide, represents a model system for understanding the interplay of a heteroaromatic core with a flexible, strained alkyl-amide side chain. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource for researchers engaged in the synthesis, identification, and optimization of related molecular architectures. The protocols and interpretations presented herein are synthesized from established methodologies and data from analogous structures, offering a robust framework for the characterization of this and similar thiophene carboxamides.

Molecular Structure and Synthetic Pathway

A clear understanding of a molecule's synthesis is paramount to its analytical characterization. This compound is readily synthesized via a standard amide coupling reaction between thiophene-3-carboxylic acid and cyclopropylmethylamine. This reaction typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using a peptide coupling agent, followed by nucleophilic attack by the amine.

Synthesis ThiopheneAcid Thiophene-3-carboxylic Acid Intermediate Activated Intermediate (e.g., Acyl Chloride) ThiopheneAcid->Intermediate Activation (e.g., SOCl₂) Amine Cyclopropylmethylamine Product N-(cyclopropylmethyl)thiophene- 3-carboxamide Amine->Product Amide Coupling Intermediate->Product Amide Coupling

Caption: Synthetic route for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will reveal distinct signals for the thiophene ring, the cyclopropyl group, the methylene bridge, and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropy of the thiophene ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
Amide (N-H)8.0 - 8.5Broad Singlet or Triplet~5-6 Hz (if coupled to CH₂)The amide proton is typically deshielded and may show coupling to the adjacent methylene group. Its broadness is due to quadrupole broadening and/or chemical exchange.
Thiophene H2~8.1Doublet of Doublets~1.5, 3.0This proton is ortho to the electron-withdrawing carboxamide group, leading to a significant downfield shift. It exhibits coupling to both H4 and H5.
Thiophene H5~7.5Doublet of Doublets~1.5, 5.0This proton is coupled to both H4 and H2.
Thiophene H4~7.3Doublet of Doublets~3.0, 5.0This proton is coupled to both H2 and H5.
Methylene (CH₂)~3.3Triplet or Doublet of Doublets~6-7This methylene group is adjacent to the nitrogen of the amide, causing a downfield shift. It will be coupled to the amide proton and the cyclopropyl methine proton.
Cyclopropyl Methine (CH)0.9 - 1.2Multiplet-This proton is part of a complex spin system with the adjacent methylene groups of the cyclopropyl ring and the methylene bridge.
Cyclopropyl Methylene (CH₂)0.4 - 0.6Multiplet-These protons are highly shielded due to the strained ring system and will appear upfield.
Cyclopropyl Methylene (CH₂)0.1 - 0.3Multiplet-These protons are also highly shielded and will appear in the most upfield region of the spectrum.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbons of the thiophene ring are expected to be the most downfield signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Carbonyl (C=O)165 - 170The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
Thiophene C3135 - 140This is the carbon to which the carboxamide group is attached.
Thiophene C2128 - 132Aromatic carbon adjacent to the sulfur atom.
Thiophene C5126 - 130Aromatic carbon.
Thiophene C4124 - 128Aromatic carbon.
Methylene (CH₂)45 - 50This carbon is attached to the nitrogen atom.
Cyclopropyl Methine (CH)10 - 15Aliphatic carbon in a strained ring.
Cyclopropyl Methylene (CH₂)3 - 8Highly shielded aliphatic carbons in the cyclopropyl ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500MediumAmide
C-H Stretch (Aromatic)3000 - 3100MediumThiophene
C-H Stretch (Aliphatic)2850 - 3000MediumCyclopropyl, Methylene
C=O Stretch (Amide I)1630 - 1680StrongAmide
N-H Bend (Amide II)1510 - 1570StrongAmide
C=C Stretch1400 - 1500Medium-WeakThiophene
C-N Stretch1200 - 1350MediumAmide
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometric Data

The molecular formula of this compound is C₉H₁₁NOS. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS).

  • Molecular Weight: 181.25 g/mol

  • Expected Molecular Ion [M]⁺ or [M+H]⁺: m/z 181 or 182

Plausible Fragmentation Pathway

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of the molecular ion can provide valuable structural information.

Fragmentation M [M]⁺˙ m/z 181 F1 [M - C₃H₅]⁺ m/z 140 M->F1 Loss of cyclopropyl F2 [Thiophene-C=O]⁺ m/z 111 M->F2 α-cleavage F3 [C₄H₇N]⁺˙ m/z 69 M->F3 McLafferty-like rearrangement

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid sample directly for EI.

  • Instrumentation: Utilize a mass spectrometer appropriate for the desired analysis (e.g., a quadrupole or time-of-flight (TOF) analyzer).

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ion source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • EI: Introduce the sample into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The characterization of a novel compound is a multi-faceted process where each spectroscopic technique provides complementary information. The following workflow ensures a thorough and validated structural elucidation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) Purification->NMR Elucidation Final Structure Elucidation IR->Elucidation MS->Elucidation NMR->Elucidation

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has outlined the expected spectral data and provided robust, field-proven protocols for their acquisition and interpretation. By understanding the underlying principles of each technique and how they relate to the specific structural features of the molecule, researchers can confidently and accurately elucidate the structure of this and other novel thiophene carboxamides, thereby accelerating the drug discovery and development process.

References

  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(14), 4586. Available at: [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of N-(cyclopropylmethyl)thiophene-3-carboxamide

[1][2]

CAS Registry Number: 1181513-20-1 Chemical Formula: C


Molecular Weight:12

Executive Summary

This compound represents a strategic structural motif in modern drug discovery.[1][2] As a bioisostere of N-benzylbenzamides, this scaffold is frequently employed to modulate lipophilicity and metabolic stability in kinase inhibitors (e.g., JNK, VEGFR-2) and agrochemical fungicides (SDHI class).[1][2] This guide provides a rigorous analysis of its physicochemical attributes, validated synthetic protocols, and safety standards for research applications.

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises a thiophene-3-carboxylic acid core coupled to a cyclopropylmethylamine moiety.[1][2] This specific combination offers unique electronic and steric properties compared to phenyl-based analogs.[1][2]

PropertyValueCausality & Implications
IUPAC Name This compoundStandard nomenclature.[1][2]
SMILES C1CC1CNC(=O)C2=CSC=C2Defines connectivity for computational modeling.[2]
InChI Key Predicted (Standard)Unique identifier for database integration.
LogP (Calc) 1.8 – 2.1Lipophilicity: The cyclopropyl group increases lipophilicity relative to a methyl/ethyl group without the steric bulk of a t-butyl or phenyl group, optimizing membrane permeability (CNS penetration).[1][2]
TPSA ~41.1 ŲPolar Surface Area: Derived from the amide (CONH) and thiophene sulfur.[2] Values <90 Ų suggest high blood-brain barrier (BBB) permeability.[1][2]
H-Bond Donors 1 (Amide NH)Critical for binding site interactions (e.g., hinge region of kinases).[1][2]
H-Bond Acceptors 2 (C=O, S)The thiophene sulfur acts as a weak acceptor, influencing crystal packing and receptor docking.[2]
Rotatable Bonds 3Conformational Flexibility: Low rotatable bond count (<5) favors oral bioavailability (Veber’s Rules).[2]
Structural Bioisosterism[1]
  • Thiophene vs. Phenyl: The thiophene ring is electron-rich and slightly smaller than a phenyl ring (6-membered vs. 5-membered).[1][2] This allows for tighter binding in hydrophobic pockets and distinct metabolic oxidation patterns (S-oxidation vs. epoxidation).[1][2]

  • Cyclopropylmethyl: This group is a "metabolic blocker."[2] The strained cyclopropyl ring is generally resistant to rapid CYP450 dealkylation compared to straight-chain alkyls, prolonging half-life (

    
    ).[1][2]
    

Validated Synthetic Protocol

To ensure reproducibility, the following protocol utilizes a HATU-mediated coupling . This method is preferred over acid chlorides for thiophene derivatives to minimize side reactions (e.g., Friedel-Crafts acylation) on the electron-rich thiophene ring.[1][2]

Reaction Scheme

Reagents: Thiophene-3-carboxylic acid (1.0 eq), Cyclopropylmethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[1][2]

SynthesisAcidThiophene-3-carboxylic Acid(Starting Material)ActivationActivation(HATU/DIPEA, DMF, 0°C)Acid->ActivationAmineCyclopropylmethylamine(Reagent)Amine->Activation+CouplingAmide Coupling(RT, 12-16h)Activation->CouplingWorkupWorkup(EtOAc Ext./Acid Wash)Coupling->WorkupProductN-(cyclopropylmethyl)thiophene-3-carboxamide(Final Product)Workup->Product

Figure 1: Step-wise synthesis workflow for high-purity amide formation.

Step-by-Step Methodology
  • Activation: Dissolve Thiophene-3-carboxylic acid (10 mmol) in anhydrous DMF (20 mL). Add DIPEA (30 mmol) and cool to 0°C under N

    
    .
    
  • Coupling: Add HATU (12 mmol) and stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add Cyclopropylmethylamine (11 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by LC-MS (Target Mass: 182.06 [M+H]

    
    ).[1][2]
    
  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (100 mL).[2]

    • Wash 1: 1N HCl (removes unreacted amine and DIPEA).[2] Crucial for purity.

    • Wash 2: Saturated NaHCO

      
       (removes unreacted acid).[2]
      
    • Wash 3: Brine (removes DMF).[2]

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).

Applications in Drug Discovery[4]

This scaffold is not merely a chemical intermediate but a pharmacophore used in designing inhibitors for specific signaling pathways.[2]

Kinase Inhibition (JNK & VEGFR)

Derivatives of thiophene-3-carboxamides have demonstrated dual inhibitory activity against c-Jun N-terminal kinases (JNK) and VEGFR-2 .[1][2]

  • Mechanism: The amide NH acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[2] The thiophene ring occupies the hydrophobic gatekeeper region.[2]

  • Significance: JNK inhibition is relevant for neurodegenerative diseases, while VEGFR-2 inhibition targets tumor angiogenesis.[1][2]

Agrochemicals (SDHI Fungicides)

The structural similarity to Penthiopyrad suggests potential activity as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] The thiophene amide core disrupts mitochondrial respiration in fungal pathogens.[2]

SignalingLigandThiophene-3-carboxamideDerivativesReceptorVEGFR-2 / JNK(ATP Binding Pocket)Ligand->ReceptorCompetitive BindingPhosphorylationInhibition ofPhosphorylationReceptor->PhosphorylationBlocksDownstreamDownstream Effectors(c-Jun / MAPK)Phosphorylation->DownstreamOutcomeReduced Angiogenesis /ApoptosisDownstream->Outcome

Figure 2: Mechanism of action for thiophene-carboxamide derivatives in kinase signaling pathways.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it is classified based on the properties of the thiophene-carboxamide class.[2]

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1][2]Wear nitrile gloves (0.11 mm).[2]
Eye Irritation H319Causes serious eye irritation.[2][4]Use safety goggles/face shield.[2]
STOT-SE H335May cause respiratory irritation.[2][4][5]Handle in a fume hood.[2]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can be light-sensitive; use amber vials.[1][2]

References

  • PubChem Compound Summary. (n.d.). This compound (Compound).[1][2][6][7] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Vertex AI Search. (2025).[2] Synthesis and properties of thiophene-3-carboxamide derivatives. (Aggregated technical snippets).

N-(cyclopropylmethyl)thiophene-3-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of N-(cyclopropylmethyl)thiophene-3-carboxamide and its Analogs

Executive Summary

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. While extensive research exists for the broader class, the specific mechanism of action for this compound remains to be fully elucidated in publicly available literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established and emerging mechanisms of action for structurally related thiophene-3-carboxamide derivatives. This serves as a predictive framework for understanding the potential biological targets of this compound. Secondly, it offers a detailed, actionable roadmap of experimental protocols for researchers to systematically investigate and validate its precise molecular mechanism. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

The Pharmacological Landscape of Thiophene Carboxamide Derivatives

Thiophene-based compounds are recognized for their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1] The aromaticity and planar structure of the thiophene ring facilitate binding to various biological receptors, and the carboxamide linkage is a key structural feature in many biologically active molecules, known for its resistance to hydrolysis.[2][3]

Anticancer and Antiproliferative Activity

A significant body of research points to the potent anticancer properties of thiophene carboxamide derivatives, which are achieved through multiple mechanisms of action.

  • VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] Certain thiophene-3-carboxamide derivatives, developed based on the structure of PAN-90806, have been identified as potent VEGFR-2 inhibitors.[2][4] For instance, compound 14d from a recent study demonstrated a VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and exhibited excellent anti-proliferative activity against HCT116, MCF7, PC3, and A549 cancer cell lines.[4] The mechanism of cell death induced by such compounds involves blocking the cell cycle, increasing the production of reactive oxygen species (ROS), inducing apoptosis, and reducing the phosphorylation levels of downstream signaling proteins like ERK and MEK.[4]

  • Mitochondrial Targeting: Mitochondria have emerged as a key pharmacological target in cancer therapy.[5][6] Some thiophene carboxamide analogs, such as JCI-20679, have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[2][5] Another compound, MB-D2 , was found to be highly selective against A375 melanoma cells, where it induced caspase 3/7 activation and mitochondrial depolarization.[5][6]

  • Tubulin Polymerization Inhibition: Inspired by the natural anticancer agent Combretastatin A-4 (CA-4), which targets tubulin, researchers have synthesized thiophene carboxamide derivatives as CA-4 biomimetics.[7] These compounds aim to disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.

  • Other Anticancer Mechanisms: Thiophene carboxamides have also been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and as inducers of apoptosis through the activation of caspases 3, 8, and 9, and the suppression of the anti-apoptotic protein Bcl-2.[2][5]

Neurological and CNS Activity

The thiophene carboxamide scaffold is also prevalent in compounds targeting the central nervous system.

  • Serotonin 5-HT4 Receptor Agonism: Several thiophene carboxamide derivatives have been synthesized and identified as agonists for the serotonin 5-HT4 receptor.[8] These compounds caused a concentration-dependent relaxation of carbachol-induced contractions in the rat esophagus, indicating their potential for treating disorders related to gastrointestinal motility.[8]

Antimicrobial and Antiparasitic Activity

The versatility of the thiophene carboxamide core extends to the development of agents against infectious diseases.

  • Antibacterial Activity: Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal properties.[9][10] More specifically, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[3]

  • Fungicidal Activity: A notable application of thiophene carboxamides is in agriculture as fungicides. Penthiopyrad, an N-thienylcarboxamide, acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[11] Studies on its regioisomers have provided insights into the structure-activity relationship for SDH inhibition.[11]

  • Antimalarial Activity: A series of cyclopropyl carboxamides, structurally related to the topic compound, have been identified with antimalarial activity.[12] Their mechanism of action is believed to involve targeting the mitochondrial protein cytochrome b (cyt b).[12]

Other Enzymatic Inhibition
  • IMPDH Inhibition: Thiophenyl derivatives of nicotinamide, which bear a structural resemblance to thiophene carboxamides, are metabolized within cells by the NAD salvage pathway enzymes NAMPT and NMNAT1.[13] The resulting unnatural NAD derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, leading to toxicity in peripheral nerve cancers.[13]

  • Calpain Inhibition: Carboxamide compounds, in general, have been investigated as inhibitors of calpains, which are calcium-dependent cysteine proteases.[14] Dysregulation of calpain activity is associated with various pathological conditions, making them a viable therapeutic target.

A Proposed Research Framework for Elucidating the Mechanism of Action of this compound

Given the diverse potential biological activities of the thiophene-3-carboxamide scaffold, a systematic, multi-tiered approach is required to determine the specific mechanism of action for this compound. The following section outlines a series of experimental workflows designed for this purpose.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological activity of the compound through a series of broad-based phenotypic assays.

Experimental Protocol: Cellular Viability and Cytotoxicity Screening

  • Cell Line Panel Selection: A diverse panel of human cancer cell lines should be selected, representing different tissue origins (e.g., A375 melanoma, HT-29 colorectal cancer, MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer).[4][5] A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.[5][6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.

Table 1: Hypothetical IC50 Data from Broad Phenotypic Screening

Cell LineTissue OriginIC50 (µM)
A375Melanoma8.5
HT-29Colorectal Cancer12.3
MCF-7Breast Cancer> 50
A549Lung Cancer6.2
HaCaTNormal Keratinocyte> 100

This is example data and does not reflect actual experimental results.

G cluster_phase1 Phase 1: Broad Phenotypic Screening start N-(cyclopropylmethyl) thiophene-3-carboxamide cancer_panel Cancer Cell Line Panel (e.g., A549, HT-29, A375) start->cancer_panel Treat normal_cell Normal Cell Line (e.g., HaCaT) start->normal_cell Treat antimicrobial_panel Microbial Panel (e.g., E. coli, S. aureus, C. albicans) start->antimicrobial_panel Treat viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cancer_panel->viability_assay normal_cell->viability_assay mic_assay MIC Determination antimicrobial_panel->mic_assay ic50 Determine IC50 & Selectivity Index viability_assay->ic50 mic_result Determine MIC mic_assay->mic_result

Caption: Workflow for initial phenotypic screening of the compound.

Phase 2: Target Deconvolution and Validation

Based on the results of the phenotypic screening and the known targets of related compounds, this phase focuses on identifying the specific molecular target(s).

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the phosphorylation of a VEGFR-2 substrate by the kinase domain of the enzyme.

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., poly-Glu-Tyr), ATP, and detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the VEGFR-2 enzyme and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for VEGFR-2 inhibition.

Experimental Protocol: Mitochondrial Oxygen Consumption Rate (OCR) Assay

  • Instrumentation: Use a Seahorse XF Analyzer or a similar instrument capable of measuring real-time cellular respiration.

  • Cell Preparation: Seed cells identified as sensitive in Phase 1 into a Seahorse XF cell culture microplate.

  • Assay Procedure: a. Equilibrate the cells in assay medium. b. Measure the basal OCR. c. Inject the test compound and monitor the change in OCR. d. Sequentially inject known mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine the different parameters of mitochondrial function (e.g., ATP production-linked respiration, maximal respiration, spare respiratory capacity).

  • Data Analysis: A significant decrease in basal or maximal OCR after compound injection would suggest a direct effect on the electron transport chain.

G cluster_phase2 Phase 2: Target Deconvolution cluster_kinase Kinase Inhibition cluster_mito Mitochondrial Function cluster_other Other Potential Targets phenotypic_hit Phenotypic Hit (e.g., Potent on A549 cells) kinase_assay VEGFR-2 Kinase Assay (TR-FRET) phenotypic_hit->kinase_assay ocr_assay Seahorse OCR Assay phenotypic_hit->ocr_assay sdh_assay SDH Activity Assay phenotypic_hit->sdh_assay serotonin_binding 5-HT4 Receptor Binding Assay phenotypic_hit->serotonin_binding kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50 target_validation Validate Primary Target(s) kinase_ic50->target_validation mito_params Assess Mitochondrial Parameters ocr_assay->mito_params mito_params->target_validation

Caption: Workflow for identifying the molecular target of the compound.

Phase 3: In-depth Mechanistic Studies

Once a primary target or pathway is validated, this phase involves detailed cellular and molecular biology experiments to fully characterize the mechanism of action.

Experimental Protocol: Analysis of Apoptosis Induction

  • Caspase Activity Assay: a. Treat sensitive cells with the compound at its IC50 concentration for various time points. b. Lyse the cells and use a luminogenic or fluorogenic substrate for caspases 3 and 7 (e.g., Caspase-Glo® 3/7 Assay). c. Measure the signal, which is proportional to caspase activity. An increase in signal indicates apoptosis induction.[5][6]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: a. Treat cells with the compound. b. Stain the cells with a potentiometric dye such as JC-1 or TMRE. c. Analyze the cells by flow cytometry or fluorescence microscopy. A loss of red fluorescence (for JC-1) or a decrease in overall fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[5][6]

  • Western Blot Analysis of Signaling Pathways: a. Treat cells with the compound and prepare cell lysates. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, cleaved PARP, Bcl-2). d. Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate. This will confirm target engagement and downstream pathway modulation in a cellular context.[4]

G cluster_phase3 Phase 3: In-depth Mechanistic Studies (Example: Anticancer) cluster_apoptosis Apoptosis Analysis cluster_pathway Signaling Pathway Analysis cluster_cell_cycle Cell Cycle Analysis validated_target Validated Target (e.g., VEGFR-2) caspase_assay Caspase-Glo 3/7 Assay validated_target->caspase_assay mmp_assay JC-1 Staining for ΔΨm validated_target->mmp_assay western_blot Western Blot (p-VEGFR-2, p-ERK, Cleaved PARP) validated_target->western_blot pi_staining Propidium Iodide Staining & Flow Cytometry validated_target->pi_staining moa Elucidate Full Mechanism of Action caspase_assay->moa mmp_assay->moa western_blot->moa pi_staining->moa

Caption: Workflow for detailed characterization of the cellular mechanism.

Conclusion

While the precise mechanism of action for this compound is not yet defined in the scientific literature, the broader family of thiophene carboxamide derivatives presents a rich tapestry of pharmacological activities. Evidence strongly suggests potential roles in anticancer therapy through the inhibition of key kinases like VEGFR-2 and the targeting of mitochondrial functions, as well as potential applications in neurology and infectious diseases. The experimental framework provided in this guide offers a robust and logical progression for researchers to systematically unravel the specific molecular interactions and cellular consequences of this compound activity. The insights gained from such studies will be crucial for the future development and therapeutic application of this promising compound.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Farmaco.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.
  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
  • N-CYCLOALKYL-N-[(HETEROCYCLYLPHENYL)METHYLENE]-(THIO)CARBOXAMIDE DERIVATIVES. European Patent Office - EP 2838893 B1 - Googleapis.com.
  • Tricyclic carboxamide derivatives as prmt5 inhibitors.
  • Synthesis of thiophene and Their Pharmacological Activity.
  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives.
  • Carboxamide compounds and their use as calpain inhibitors.
  • Thiophene-3-carboxamide. PubChem - NIH.
  • N-CYCLOALKYL-N-(BIHETEROCYCLYETHYLENE)-(THIO)CARBOXAMIDE DERIVATIVES. European Patent Office - EP 3283476 B1 - Googleapis.com.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Two biologically active thiophene-3-carboxamide deriv
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC.
  • Two biologically active thiophene-3-carboxamide deriv
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed.

Sources

Technical Deep Dive: Biological Targets of N-(cyclopropylmethyl)thiophene-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(cyclopropylmethyl)thiophene-3-carboxamide represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of epigenetic modulators and anti-infective agents. While the simple molecule functions primarily as a chemical building block, its complex derivatives have been validated against high-value biological targets.

The most significant biological activity associated with this scaffold is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , exemplified by the clinical candidate TAK-418 . Additionally, this structural class has demonstrated potent antimalarial activity by targeting mitochondrial Cytochrome b (Qo site) and anti-angiogenic potential via VEGFR-2 inhibition.

This guide details the mechanistic underpinnings of these targets, providing experimental protocols for validation and structural insights into ligand-target interactions.

Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The Lead Compound: TAK-418

The most authoritative application of the this compound motif is found in TAK-418 (5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide). This compound utilizes the thiophene-carboxamide core to orient the cyclopropylamine group into the LSD1 active site.

Mechanism of Action

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2) and lysine 9 on histone H3 (H3K9me1/2).

  • Binding Mode: The cyclopropylamine moiety of the scaffold acts as a mechanism-based inactivator . Upon oxidation by the FAD cofactor within LSD1, the cyclopropyl ring opens, forming a covalent adduct with the FAD, thereby irreversibly inhibiting the enzyme.

  • Therapeutic Impact: Inhibition of LSD1 restores the expression of genes silenced by aberrant methylation, particularly in neurodevelopmental disorders like Kabuki syndrome , autism spectrum disorder (ASD) , and schizophrenia .

Signaling Pathway Visualization

The following diagram illustrates the epigenetic regulation pathway modulated by LSD1 inhibition.

LSD1_Pathway cluster_inhibition Inhibition Outcome LSD1 LSD1 (KDM1A) [Target Enzyme] CoREST CoREST Complex (Co-repressor) LSD1->CoREST Complex Assembly H3K4me2 H3K4me1/2 (Methylated Histone) LSD1->H3K4me2 Demethylates (Normally) FAD FAD Cofactor LSD1->FAD Oxidative Attack GeneExp Gene Expression (Neurodevelopmental Genes) LSD1->GeneExp Inhibition leads to Re-expression Chromatin Chromatin Remodeling (Open State) H3K4me2->Chromatin Maintains Activation Scaffold Thiophene-3-carboxamide Derivative (TAK-418) Scaffold->LSD1 Binds Active Site Scaffold->FAD Covalent Adduct Formation (Ring Opening)

Caption: Mechanism of LSD1 inhibition by cyclopropylamine-containing thiophene carboxamides, leading to chromatin remodeling and gene re-expression.

Secondary Target: Mitochondrial Cytochrome b (Plasmodium)

The Antimalarial Connection

Recent high-throughput screens by medicines for malaria venture (MMV) identified cyclopropyl carboxamides (e.g., the MMV1427457 series) as potent inhibitors of Plasmodium falciparum.

  • Structural Relevance: These compounds often feature a carboxamide linker connecting a cyclopropyl group to a heteroaromatic ring (such as thiophene).

  • Target: The Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

Mechanism of Action
  • Site of Action: The scaffold binds to the Qo site (ubiquinol oxidation site) of Cytochrome b.

  • Effect: This blocks electron transfer from ubiquinol to Cytochrome c1, collapsing the mitochondrial membrane potential and halting pyrimidine biosynthesis (which requires a functional electron transport chain in parasites).

  • Selectivity: The thiophene-carboxamide derivatives show high selectivity for plasmodial Cytochrome b over the human ortholog, reducing toxicity.

Experimental Validation Protocols

To validate the biological activity of this compound derivatives, the following standardized protocols are recommended.

LSD1 Demethylase Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant LSD1.

StepActionCritical Parameter
1 Enzyme Prep Incubate recombinant human LSD1 (1-50 nM) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).
2 Substrate Prepare H3K4me2 peptide substrate conjugated to a fluorophore (e.g., H3K4me2-biotin).
3 Reaction Add test compound (serial dilution in DMSO) to the enzyme mix. Incubate for 15 min at RT.
4 Initiation Add FAD cofactor and peroxidase-coupled detection reagent (e.g., Amplex Red).
5 Readout Measure fluorescence (Ex/Em: 530/590 nm) after 30-60 mins.
Plasmodium Growth Inhibition Assay (SYBR Green)

Objective: Assess antimalarial potency (EC50).

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human erythrocytes at 2% hematocrit.

  • Treatment: Dispense compounds into 96-well plates. Add parasite culture (0.5% parasitemia).

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N2, 5% O2, 5% CO2).

  • Lysis & Staining: Freeze-thaw plates to lyse cells. Add lysis buffer containing SYBR Green I (intercalates into parasite DNA).

  • Quantification: Measure fluorescence. Non-proliferating parasites yield low signals compared to vehicle controls.

Structural Data & Chemical Space[1]

The this compound scaffold serves as a versatile template. The table below summarizes the structure-activity relationship (SAR) trends for its two primary targets.

R-Group ModificationTarget PreferenceKey Interaction
5-((cyclopropyl)amino) LSD1 (KDM1A) Covalent bond formation with FAD cofactor via ring opening.
N-Aryl / N-Heteroaryl VEGFR-2 / Kinases Hydrophobic interaction with the ATP-binding pocket (hinge region).
Simple N-Cyclopropyl Cytochrome b Occupancy of the Qo pocket; mimics ubiquinone structure.

References

  • Baba, R., et al. (2021). "TAK-418, a novel LSD1 inhibitor, exhibits potential therapeutic effects in neurodevelopmental disorder models." Journal of Pharmacology and Experimental Therapeutics.

  • Hayward, J. A., et al. (2024). "Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b." International Journal for Parasitology: Drugs and Drug Resistance.

  • Vasu, K. A., et al. (2004). "Two biologically active thiophene-3-carboxamide derivatives." Acta Crystallographica Section C.

  • Wang, Y., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[1] Bioorganic Chemistry.

  • PubChem Compound Summary. "TAK-418 (CID 118432651)." National Center for Biotechnology Information.

Sources

Technical Assessment: Preliminary Screening of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Screening of N-(cyclopropylmethyl)thiophene-3-carboxamide Content Type: Technical Whitepaper / Hit-to-Lead Assessment Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary & Compound Rationale

This compound represents a specific structural entry within the privileged thiophene-carboxamide pharmacophore class.[1] While the thiophene core is a well-established bioisostere for phenyl and pyridine rings in kinase inhibitors and GPCR ligands, the specific inclusion of the N-cyclopropylmethyl moiety suggests a medicinal chemistry design intent to optimize metabolic stability and lipophilic contact without increasing molecular weight significantly.

This guide outlines a rigorous preliminary screening cascade designed to validate this New Chemical Entity (NCE) as a viable "Hit." The workflow transitions from in silico liability assessment to wet-lab physicochemical profiling, culminating in target-class screening (Kinase/GPCR) and phenotypic validation.

Structural Logic & Causality
  • Thiophene-3-carboxamide Core: Historically associated with JNK (c-Jun N-terminal kinase) inhibition and VEGFR-2 antagonism. The 3-position amide often acts as a hydrogen bond donor/acceptor pair in the hinge region of kinase ATP-binding pockets.

  • Cyclopropylmethyl Group: A strategic substitution. Unlike simple ethyl or methyl groups, the cyclopropyl ring introduces steric bulk and conformational constraint. Crucially, it often blocks rapid CYP450-mediated

    
    -dealkylation, a common clearance route for secondary amides, thereby potentially extending half-life (
    
    
    
    ) compared to linear alkyl analogs.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on compounds with poor developability properties.

ScreeningCascade Start Compound Library (N-cyclopropylmethyl...) InSilico Tier 0: In Silico (LogP, TPSA, PAINS) Start->InSilico Filter PhysChem Tier 1: PhysChem (Solubility, PAMPA) InSilico->PhysChem Pass PhysChem->Start Fail: Re-synthesize Phenotypic Tier 2: Phenotypic (Cell Viability/MTT) PhysChem->Phenotypic Soluble >10µM Phenotypic->Start Fail: No Activity Target Tier 3: Target Profiling (Kinase Panel/GPCR) Phenotypic->Target IC50 < 10µM Hit Validated Hit (Ready for SAR) Target->Hit Selectivity Confirmed

Caption: Figure 1. Integrated screening cascade prioritizing developability (Tier 0-1) before biological activity (Tier 2-3).

Module 1: Physicochemical & ADME Profiling

Before biological testing, the compound must prove it can exist in a biological buffer. Thiophene derivatives can suffer from poor aqueous solubility.

In Silico Predictions (Reference Values)
  • Molecular Weight (MW): ~181.26 Da (Fragment-like space).

  • cLogP: Estimated 1.5–2.0. (Ideal for membrane permeability).

  • TPSA: ~41 Ų (High blood-brain barrier permeation potential).

Tier 1 Experiments: Solubility & Permeability

Protocol A: Kinetic Solubility (Turbidimetry)

  • Objective: Determine the concentration limit where the compound precipitates in PBS (pH 7.4).

  • Method:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS to reach 1, 10, 50, and 100 µM (final DMSO <1%).

    • Incubate 2 hours at 25°C with shaking.

    • Measure absorbance at 620 nm (turbidity).

    • Pass Criteria: Solubility > 20 µM is required for reliable bioassays.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Rationale: The cyclopropylmethyl group increases lipophilicity. We must verify this translates to passive permeability.

  • Control: Use Verapamil (High perm) and Ranitidine (Low perm).

  • Expectation: High permeability (

    
     cm/s) due to the small, lipophilic nature of the molecule.
    

Module 2: Biological Screening (The "Core" Activity)

Given the scaffold's history, the screening should be bifurcated into Phenotypic (general cytotoxicity) and Target-Based (Kinase/VEGFR).

Tier 2: Phenotypic Cytotoxicity Screen

Thiophene-3-carboxamides have reported activity against colorectal (HT-29) and breast (MCF-7) cancer lines [1].

Protocol: CellTiter-Glo® Luminescent Viability Assay

  • Cells: HCT116 or MCF-7 (Cancer), HEK293 (Normal control).

  • Step-by-Step:

    • Seeding: Plate 3,000 cells/well in 384-well white plates. Incubate 24h.

    • Dosing: Add compound (10-point dose response, 100 µM down to 0.5 nM).

    • Incubation: 72 hours at 37°C, 5% CO2.

    • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

    • Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Self-Validation: Z-factor must be > 0.5. Positive control: Doxorubicin.

Tier 3: Target Deconvolution (Kinase Profiling)

The thiophene-3-carboxamide scaffold acts as an ATP-mimetic. The most probable targets are VEGFR-2 (angiogenesis) and JNK1/2 (stress signaling) [2].

Recommended Panel:

  • Primary: VEGFR-2 (KDR), JNK1, PDGFR

    
    .
    
  • Assay Format: FRET-based binding assay (e.g., LanthaScreen™) or Radiometric (

    
    P-ATP).
    

Data Summary Table: Expected Activity Profile

Target Class Specific Target Rationale for Screening Reference Control
Tyrosine Kinase VEGFR-2 Thiophene-3-carboxamides are known angiogenesis inhibitors [2]. Sunitinib
MAP Kinase JNK1 / JNK2 Scaffold similarity to JNK inhibitors [3]. SP600125

| Phenotypic | HUVEC Tube Formation | Functional validation of VEGFR inhibition. | Suramin |

Module 3: Detailed Experimental Protocol

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for JNK1 Inhibition

This protocol is selected because JNK inhibition is a high-probability hit for this scaffold.

Materials:

  • Recombinant JNK1 enzyme.

  • Fluorescein-labeled Poly-GT substrate.

  • ATP (at

    
     concentration, approx 10 µM).
    
  • Terbium-labeled anti-phospho-substrate antibody.

Methodology:

  • Preparation: Dilute this compound in 100% DMSO to 100x final concentration.

  • Enzyme Mix: In a black 384-well plate, add 2 µL of JNK1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 50 nL of compound via acoustic dispenser (Echo). Incubate 15 min.

  • Reaction Start: Add 2 µL of Substrate/ATP mix.

  • Reaction: Incubate 60 minutes at Room Temperature (RT).

  • Termination/Detection: Add 4 µL of EDTA/Tb-Antibody detection mix.

  • Equilibration: Incubate 60 minutes at RT.

  • Read: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on an EnVision plate reader.

Self-Validating Check:

  • Signal-to-Background (S/B): Must be > 3.0.

  • Control: SP600125 should yield an

    
     nM. If the control fails, the assay is invalid.
    

Safety & Handling (MSDS Proxy)

As an NCE, treat as Potentially Toxic .

  • GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Fume hood mandatory. Double nitrile gloves.

  • Storage: -20°C (solid), -80°C (DMSO stock). Avoid freeze-thaw cycles.

References

  • Mara, B.I., et al. (2025).[2] "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[2][3] Bioorganic Chemistry. Available at: [Link]

  • Giannini, G., et al. (2010). "Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem Database. (2025).[4] "Thiophene-3-carboxamide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of N-(cyclopropylmethyl)thiophene-3-carboxamide: A Strategic Research and Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Molecule of Interest

The compound N-(cyclopropylmethyl)thiophene-3-carboxamide represents a compelling starting point for a drug discovery campaign. Its structure marries two key moieties: the thiophene-3-carboxamide core and a cyclopropylmethyl group. The thiophene ring and its derivatives are established pharmacophores present in a wide array of approved drugs, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2] The carboxamide linkage provides a versatile scaffold for molecular interactions.

The strategic inclusion of the cyclopropylmethyl group is of particular interest. The cyclopropyl ring is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, reduce off-target effects, and increase brain permeability.[3][4][5] This is attributed to the unique electronic properties and conformational rigidity of the cyclopropyl group.[4][5] This guide outlines a comprehensive, multi-pronged strategy to systematically explore and validate the therapeutic potential of this compound, moving from broad-based screening to focused, mechanism-driven investigations.

Part 1: Foundational Physicochemical and ADME-Tox Profiling

Before embarking on extensive biological screening, a foundational understanding of the molecule's drug-like properties is paramount. This initial phase ensures that the compound possesses the necessary characteristics to be a viable drug candidate and informs the design of subsequent biological assays.

Experimental Protocol: Foundational Characterization

  • Purity and Structural Confirmation :

    • Synthesize or procure this compound.

    • Confirm identity and purity (>95%) via NMR (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

  • Physicochemical Properties :

    • Solubility : Determine aqueous solubility at various pH values (e.g., 2.0, 5.0, 7.4) using a standardized shake-flask method or a high-throughput kinetic solubility assay. Poor solubility can be a significant hurdle and may necessitate formulation strategies.

    • Lipophilicity (LogP/LogD) : Measure the octanol-water partition coefficient to understand the compound's lipophilicity, which influences absorption, distribution, and off-target effects.

    • pKa Determination : Identify ionizable groups and their pKa values to predict behavior in different physiological compartments.

  • In Vitro ADME-Tox Profiling :

    • Metabolic Stability : Incubate the compound with liver microsomes (human, rat, mouse) to assess its susceptibility to phase I and phase II metabolism. The presence of the cyclopropyl group is anticipated to confer a degree of metabolic stability.[3][4]

    • CYP450 Inhibition : Evaluate the potential for drug-drug interactions by screening for inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).

    • Plasma Protein Binding : Determine the extent of binding to plasma proteins, as high binding can limit the free fraction of the drug available for therapeutic action.

    • Permeability : Utilize a Caco-2 or PAMPA assay to predict intestinal absorption and blood-brain barrier penetration.

    • Early Cytotoxicity : Assess general cytotoxicity in a non-cancerous cell line (e.g., HEK293 or HaCaT) to establish a baseline for therapeutic index calculations.

Parameter Method Significance
PurityHPLC, NMR, MSEnsures reproducibility of biological data.
Aqueous SolubilityShake-flask or kinetic assayDetermines bioavailability and formulation requirements.
Lipophilicity (LogD)Octanol-water partitionPredicts absorption, distribution, and off-target binding.
Metabolic StabilityLiver microsome assayEstimates in vivo half-life and potential for active metabolites.
PermeabilityCaco-2/PAMPAPredicts oral absorption and CNS penetration.
CytotoxicityMTT/CellTiter-Glo on normal cellsEstablishes a baseline for therapeutic index.

Part 2: Unbiased Phenotypic Screening and Target Deconvolution

With a foundational understanding of the molecule's properties, the next logical step is to cast a wide net to identify potential therapeutic areas. An unbiased, phenotypic screening approach is often more fruitful for novel compounds than a target-based approach.

Experimental Workflow: High-Throughput Phenotypic Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Target Deconvolution A This compound B Diverse Cancer Cell Line Panel (e.g., NCI-60) A->B Test at multiple concentrations C Neuronal Cell-Based Assays (e.g., viability, neurite outgrowth) A->C Test at multiple concentrations D Immune Cell Assays (e.g., cytokine release, proliferation) A->D Test at multiple concentrations E Antimicrobial/Antifungal Assays A->E Test at multiple concentrations F Identify 'Hits' with significant activity G Dose-response curves (IC50/EC50 determination) F->G H Selectivity profiling (Normal vs. diseased cells) G->H I Affinity-based proteomics H->I For most promising hits J Transcriptomic/Proteomic profiling H->J For most promising hits K Genetic approaches (CRISPR/siRNA screens) H->K For most promising hits

Figure 1: A workflow for unbiased phenotypic screening and target identification.

This initial broad screening will likely point towards one or more of the therapeutic areas where thiophene carboxamides have previously shown promise.[1][2][6] Based on the existing literature, the most probable areas of interest are oncology, central nervous system (CNS) disorders, and inflammatory diseases.

Part 3: Focused Investigation into High-Priority Therapeutic Areas

A. Oncology

Rationale : Thiophene carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic effects across a range of cancer cell lines.[6][7][8] Mechanisms of action for related compounds include inhibition of key signaling molecules like VEGFR-2 and interference with microtubule dynamics.[9][10]

Staged Experimental Plan :

  • Expanded Cancer Cell Line Screening : Profile the compound against a larger, more diverse panel of cancer cell lines, grouped by tissue of origin and common driver mutations. This will help identify specific cancer types that are particularly sensitive.

  • Mechanism of Action Studies :

    • Cell Cycle Analysis : Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

    • Apoptosis Induction : Measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, and Annexin V staining.[6][7]

    • Target-Based Assays : Based on the structural similarity to known inhibitors, perform in vitro kinase assays for targets like VEGFR-2.[10]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Seed cancer cells (e.g., A375 melanoma, HT-29 colon) in a 96-well plate and allow them to adhere overnight.[6]

  • Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis induction.

G pathway Growth Factor (e.g., VEGF) Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Signaling (RAS/RAF/MEK/ERK) Cell Proliferation, Angiogenesis, Survival pathway:f0->pathway:f1 Binds pathway:f1->pathway:f2 Activates pathway:f2->pathway:f3 Promotes inhibitor N-(cyclopropylmethyl) thiophene-3-carboxamide inhibitor->pathway:f1 Potential Inhibition

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

B. Central Nervous System (CNS) Disorders

Rationale : The thiophene carboxamide scaffold has been successfully employed to generate serotonin 5-HT4 receptor agonists, which have relevance in cognitive disorders.[11] Furthermore, the cyclopropylmethyl group is a known component of ligands targeting CNS receptors like the dopamine D3 receptor.[12] The potential for blood-brain barrier permeability, enhanced by the cyclopropyl group, makes this a promising area of investigation.[5]

Staged Experimental Plan :

  • Receptor Binding Assays : Screen the compound against a panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and transporters. Pay particular attention to serotonergic and dopaminergic receptors.

  • Functional Cellular Assays :

    • For any binding "hits," perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, a cAMP assay can be used to assess functional activity at GPCRs like the 5-HT4 receptor.

    • Utilize primary neuronal cultures or iPSC-derived neurons to assess effects on neuronal health, viability, and function (e.g., neurite outgrowth, synaptic activity).

Experimental Protocol: cAMP Functional Assay for 5-HT4 Receptor

  • Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-5HT4).

  • Plate cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with the test compound at various concentrations.

  • Stimulate the cells with a known 5-HT4 agonist (e.g., serotonin).

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). A decrease in the agonist-induced cAMP signal would suggest antagonistic activity.

C. Inflammatory Diseases

Rationale : Thiophene derivatives are well-represented among anti-inflammatory drugs, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]

Staged Experimental Plan :

  • Enzymatic Assays : Directly test the inhibitory activity of the compound against COX-1, COX-2, and 5-LOX enzymes in cell-free assays.

  • Cell-Based Inflammation Assays :

    • Use a cell line like RAW 264.7 macrophages or primary human peripheral blood mononuclear cells (PBMCs).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

    • Treat with this compound and measure the production of key inflammatory mediators such as TNF-α, IL-6, and prostaglandin E2 (PGE2) by ELISA.

Concluding Remarks and Future Directions

The exploration of a novel chemical entity like this compound requires a systematic, evidence-driven approach. The strategy outlined in this guide, beginning with foundational profiling and progressing through unbiased screening to focused, hypothesis-driven research, provides a robust framework for uncovering its therapeutic potential. The inherent biological versatility of the thiophene-carboxamide scaffold, combined with the advantageous physicochemical properties conferred by the cyclopropylmethyl group, makes this compound a highly attractive candidate for a drug discovery program. Positive results in any of the outlined therapeutic areas would warrant progression to lead optimization and subsequent in vivo efficacy studies in relevant animal models.

References

  • Monge, A., Palop, J., Pérez, S., Oset, C., & Lasheras, B. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Farmaco, 52(2), 89-92.
  • Ionescu, M. B., et al. (2025).
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Scilit. (n.d.).
  • Shah, R., & Verma, P. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137.
  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358.
  • International Journal of Basic & Clinical Pharmacology. (2021). Screening of novel 2-4methylphenylimino-3-carboxamide substituted thiophene compound for peripheral analgesic activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • MDPI. (2021). Thiophene-Based Compounds.
  • Paul, N. M., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). ACS Chemical Neuroscience, 9(5), 1129-1143.
  • Tusi, Z. L., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5979-6017.
  • PMC. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.
  • SciSpace. (n.d.).
  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(9), o636-o638.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
  • PMC. (n.d.).
  • Engineered Science Publisher. (2023).

Sources

Methodological & Application

Application Note: N-(cyclopropylmethyl)thiophene-3-carboxamide Scaffolds in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(cyclopropylmethyl)thiophene-3-carboxamide represents a privileged scaffold in medicinal chemistry, specifically optimized for the development of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors and tubulin polymerization destabilizers . While the core structure itself serves as a chemical building block, its 5-substituted derivatives have emerged as potent anti-angiogenic and anti-mitotic agents.

This guide details the application of this scaffold in anticancer research, focusing on its mechanism of action, specific experimental protocols for validating its biological activity, and strategies for synthesizing bioactive analogs.

Mechanism of Action (MoA)

The anticancer activity of this compound derivatives is primarily driven by a dual-targeting mechanism:

Primary Mechanism: VEGFR-2 Inhibition (Anti-Angiogenesis)

The thiophene-3-carboxamide core functions as a bioisostere for the anthranilamide moiety found in known kinase inhibitors.

  • Binding Mode: The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with the "hinge region" (Cys919) of the VEGFR-2 kinase domain.

  • Cyclopropylmethyl Role: This hydrophobic group occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site, improving binding affinity and metabolic stability compared to simple alkyl chains.

  • Downstream Effect: Inhibition of VEGFR-2 phosphorylation blocks the RAS/RAF/MEK/ERK pathway, preventing endothelial cell proliferation and tube formation (angiogenesis).

Secondary Mechanism: Tubulin Destabilization (Mitotic Arrest)

Certain 5-aryl substituted derivatives mimic the structure of Combretastatin A-4 (CA-4) .

  • Target: The colchicine-binding site of

    
    -tubulin.
    
  • Effect: Prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway.

Signaling Pathway Visualization

VEGFR_Pathway Inhibitor Thiophene-3-carboxamide Derivative VEGFR2 VEGFR-2 (Receptor) Inhibitor->VEGFR2 Inhibits (ATP Competition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via Tubulin) VEGF VEGF Ligand VEGF->VEGFR2 Activates RAS RAS VEGFR2->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Tube Formation) ERK->Angiogenesis Promotes

Figure 1: Mechanism of Action showing VEGFR-2 blockade and downstream effects on angiogenesis and survival.

Application Note: Experimental Workflows

Compound Preparation & Solubility

The lipophilic nature of the thiophene and cyclopropyl groups requires careful formulation.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute in cell culture media. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

    • Note: If precipitation occurs in aqueous media, use a step-down dilution (DMSO -> PBS -> Media).

Key Applications in Oncology
  • Lead Optimization: The 5-position of the thiophene ring is the primary site for derivatization (e.g., Suzuki coupling) to create libraries of potential VEGFR-2 inhibitors.

  • Phenotypic Screening: Used in HUVEC (Human Umbilical Vein Endothelial Cells) assays to screen for anti-angiogenic properties.

  • Mechanism Validation: Used as a chemical probe to differentiate between kinase-dependent and tubulin-dependent cytotoxicity.

Detailed Protocols

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Determine the IC50 of the derivative against the VEGFR-2 enzyme.[1]

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (10 µM final).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2).

  • Incubation: Mix 2 µL of compound + 4 µL of VEGFR-2 enzyme (0.2 ng/µL). Incubate at RT for 10 min.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate at RT for 60 min.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Assess the compound's ability to inhibit capillary-like structure formation.

Materials:

  • HUVEC cells (P3-P5).

  • Matrigel™ (Growth Factor Reduced).

  • Endothelial Cell Growth Medium (EGM-2).

  • Calcein AM (for staining).

Procedure:

  • Coating: Thaw Matrigel on ice. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Trypsinize HUVECs and resuspend in EGM-2 containing the test compound (0.1, 1, 10 µM).

  • Plating: Seed 1.5 x 10^4 cells per well on top of the polymerized Matrigel.

  • Incubation: Incubate at 37°C, 5% CO2 for 6-18 hours.

  • Imaging: Stain with Calcein AM (2 µg/mL) for 30 min. Image using a fluorescence microscope (485/535 nm).

  • Quantification: Use ImageJ "Angiogenesis Analyzer" plugin to count total tube length and number of junctions .

    • Validation: A potent inhibitor should reduce tube length by >50% at 1-5 µM.

Data Summary & Reference Values

The following table summarizes typical potency ranges for optimized derivatives of this scaffold (e.g., 5-aryl substituted analogs).

AssayMetricTypical Potency (Active Analog)Reference Standard
VEGFR-2 Kinase IC5050 - 200 nMSorafenib (20-90 nM)
HUVEC Proliferation GI500.5 - 2.0 µMSunitinib
HCT-116 (Colon Cancer) IC501.0 - 5.0 µM5-Fluorouracil
MCF-7 (Breast Cancer) IC500.3 - 1.5 µMDoxorubicin
Solubility (PBS) Saturation< 10 µg/mLN/A (Requires DMSO)

Synthesis Workflow (Scaffold Derivatization)

Synthesis_Workflow Start Thiophene-3-carboxylic acid Step1 1. Amide Coupling (Cyclopropylmethyl amine + HATU) Start->Step1 Intermediate N-(cyclopropylmethyl) thiophene-3-carboxamide (The Scaffold) Step1->Intermediate Step2 2. Bromination (NBS, DMF) Intermediate->Step2 Bromo 5-Bromo-Intermediate Step2->Bromo Step3 3. Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Bromo->Step3 Final Active Anticancer Agent (VEGFR-2 / Tubulin Inhibitor) Step3->Final

Figure 2: Synthetic route for generating active anticancer agents from the core scaffold.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (2024).[2] Context: Describes the synthesis of PAN-90806 analogs and their activity against HCT116, MCF7, and A549 cell lines. Link:[Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: Biomimetics (2022).[3][4] Context: Details the tubulin-targeting mechanism and spheroid disruption in Hep3B cells. Link:[Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Context: Establishes the pharmacophore model for dual VEGFR-2 and mitotic inhibition. Link:[Link][5]

  • PubChem Compound Summary: this compound derivatives. Source: National Center for Biotechnology Information. Context: Chemical structure and physical property data for the scaffold class.[1][2][3][4][5][6][7] Link:[Link]

Sources

N-(cyclopropylmethyl)thiophene-3-carboxamide for antifungal activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of N-(cyclopropylmethyl)thiophene-3-carboxamide as a Novel Antifungal Scaffold

Executive Summary

This application note details the technical protocols for the evaluation of This compound , a representative small molecule belonging to the thiophene carboxamide class. Structurally related to commercial Succinate Dehydrogenase Inhibitors (SDHIs) such as penthiopyrad and isofetamid, this scaffold targets the mitochondrial Complex II (succinate-ubiquinone oxidoreductase).

This guide provides a validated workflow for researchers to:

  • Solubilize and handle the compound to prevent precipitation-induced false negatives.

  • Screen for antifungal potency (MIC determination) using CLSI-compliant methodologies.

  • Validate the Mechanism of Action (MoA) via mitochondrial respiration assays.

  • Assess Selectivity against mammalian cell lines.

Physicochemical Properties & Preparation

Before biological testing, the physicochemical behavior of the compound must be managed. The cyclopropylmethyl moiety increases lipophilicity, enhancing membrane permeability but challenging aqueous solubility.

PropertyValue / CharacteristicImplication for Screening
Molecular Weight ~181.26 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) 2.1 – 2.8Moderate lipophilicity; requires organic co-solvent.
Solubility (Water) Low (< 100 µg/mL)Critical: Do not dissolve directly in media.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock preparation.
Stability Hydrolytically stableSuitable for long incubation (24–72 h).
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 1.81 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%, cell culture grade).

  • Homogenization: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Expert Insight: The thiophene ring is electron-rich and susceptible to oxidation over long periods in light. Store aliquots in amber tubes or wrapped in foil.

Phenotypic Screening: MIC Determination

The primary screen utilizes broth microdilution.[1] We follow the CLSI M38-A2 (filamentous fungi) and M27-A4 (yeast) standards.

Experimental Workflow (Graphviz)

MIC_Workflow Figure 1: High-throughput broth microdilution workflow for antifungal susceptibility testing. Compound 10 mM Stock (in DMSO) Dilution Intermediate Dilution (100x in Media) Compound->Dilution 1:100 Plate 96-Well Plate (Serial Dilution) Dilution->Plate 2-fold serial Incubation Incubation (35°C, 24-48h) Plate->Incubation Inoculum Fungal Inoculum (0.5 McFarland) Inoculum->Plate Add to wells Readout Visual/OD Reading (MIC Determination) Incubation->Readout

Protocol 2: Broth Microdilution (96-well format)

Materials:

  • RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

  • Sterile 96-well plates (U-bottom for yeast, F-bottom for molds).

  • Test Strains: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

Steps:

  • Media Prep: Prepare 2x concentrated RPMI-MOPS.

  • Compound Dilution:

    • Dilute 10 mM stock 1:50 in DMSO

      
       200 µM.
      
    • Dilute 1:20 in sterile water

      
       10 µM (2% DMSO).
      
    • Final Test Range: 0.01 µM to 64 µM.

  • Plate Setup: Dispense 100 µL of 2x drug dilutions into columns 1-10. Column 11 is Growth Control (solvent only); Column 12 is Sterility Control.

  • Inoculum:

    • Adjust yeast/spore suspension to

      
       to 
      
      
      
      CFU/mL in 2x RPMI.
    • Add 100 µL inoculum to wells 1-11.

  • Incubation: 35°C in ambient air. 24h for Candida; 48h for Aspergillus.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 100% inhibition (optically clear).

Critical Note on Trailing: Carboxamides are often fungistatic. You may observe a "trailing effect" (partial inhibition) in yeasts. For SDHIs, report the MIC as the concentration inhibiting 80% of growth (IC80) if trailing occurs.

Mechanism of Action: SDH Inhibition Assay

To confirm the compound acts as an SDHI (targeting Complex II), we utilize the DCPIP (2,6-dichlorophenolindophenol) Reduction Assay .

Principle: Succinate Dehydrogenase catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone. In this assay, an artificial electron acceptor (DCPIP) intercepts the electrons. DCPIP is blue (oxidized) and turns colorless (reduced). Inhibitors prevent this color change.

Pathway Diagram (Graphviz)

SDH_Pathway Figure 2: Mechanism of Action. The compound blocks the Qp site, preventing DCPIP reduction. Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer DCPIP_Ox DCPIP (Blue) ComplexII->DCPIP_Ox Assay Readout Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor N-(cyclopropylmethyl) thiophene-3-carboxamide Inhibitor->ComplexII Blocks Qp Site DCPIP_Red DCPIP (Colorless) DCPIP_Ox->DCPIP_Red Reduction

Protocol 3: Mitochondrial Complex II Assay
  • Mitochondrial Isolation: Isolate mitochondria from S. cerevisiae or Neurospora crassa using standard differential centrifugation (buffer: 0.6 M mannitol, 10 mM Tris-HCl, pH 7.4).

  • Reaction Mix (1 mL):

    • 50 mM Phosphate Buffer (pH 7.4).

    • 20 mM Sodium Succinate (Substrate).

    • 50 µM DCPIP (Indicator).

    • 2 mM Potassium Cyanide (Blocks Complex IV to isolate Complex II activity).

    • 10 µg Mitochondrial Protein.

  • Assay:

    • Add test compound (0.1 – 100 µM).

    • Initiate reaction with Succinate.

    • Monitor Absorbance at 600 nm for 10 minutes (Kinetic Mode).

  • Calculation:

    • Calculate

      
       (Slope).
      
    • 
      .
      
    • Plot log(concentration) vs. % Inhibition to determine IC50.

Selectivity & Cytotoxicity[2]

SDH is conserved in mammals. To ensure the compound targets fungal SDH selectively (due to structural differences in the ubiquinone binding pocket), mammalian cytotoxicity must be ruled out.

Protocol 4: HepG2 Cytotoxicity Assay
  • Cells: HepG2 (Human liver carcinoma) seeded at

    
     cells/well.
    
  • Treatment: Incubate with compound (1 – 100 µM) for 24 hours.

  • Readout: Add MTT or Resazurin reagent. Incubate 2-4 hours. Read Absorbance/Fluorescence.

  • Metric: Calculate the Selectivity Index (

    
    ).
    
    • Target: SI > 10 (Preferably > 50).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[2] CLSI document M38-A2.[2][3][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.

  • Sierotzki, H., & Scalliet, G. (2013).[5] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887.

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[5][6][7] Crop Protection, 29(7), 643-651.

  • PubChem. Compound Summary for CID 118432923 (Related Structure). National Center for Biotechnology Information.[6]

Sources

Application Notes & Protocols: A Tiered Approach for the In Vitro Characterization of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Compounds from this class have been identified as potent inhibitors of key cellular targets, including c-Jun N-Terminal Kinase (JNK)[2], Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3], and tubulin[4][5], leading to significant interest in their development as anticancer, anti-inflammatory, and anti-infective agents.[1][6]

This document provides a comprehensive, field-proven guide for the in vitro characterization of a novel analog, N-(cyclopropylmethyl)thiophene-3-carboxamide. As a Senior Application Scientist, my objective is not to provide a rigid template, but to outline a logical, tiered testing cascade. This strategy, beginning with broad phenotypic screening and progressively narrowing to specific molecular targets and cellular mechanisms, is designed to efficiently and robustly elucidate the compound's biological profile. Each protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Tier 1: Foundational Viability and Cytotoxicity Assessment

The initial step for any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration ranges for all subsequent, more complex mechanistic assays and identifies whether the compound's primary effect is cytostatic or cytotoxic.[7]

Rationale for Broad-Spectrum Cell Line Screening

Testing the compound against a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, PC3 - prostate) provides initial insights into potential tissue-specific sensitivity.[3][8] Including a non-cancerous cell line (e.g., HEK293t or HaCaT) is crucial for assessing preliminary selectivity and general toxicity.[5][8]

Protocol: MTS/MTT-Based Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) into a colored formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be based on the doubling time of the specific cell line.[10]

  • Reagent Addition: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithmic concentration of the compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[11]

ParameterDescriptionTypical Value
Cell Lines Panel for broad screeningA549, MCF-7, HCT116, PC3, HEK293t
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Range for dose-response curve0.01 µM - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
Readout Measurement of viabilityAbsorbance at 490 nm
Key Metric Potency of viability reductionIC₅₀ (µM)

Tier 2: Target Deconvolution & Mechanistic Assays

Based on the activities of related thiophene-3-carboxamide compounds, a logical next step is to investigate potential interactions with well-established drug targets, such as protein kinases or G-protein coupled receptors (GPCRs).[2][3]

Workflow for Target Identification

The following diagram illustrates a logical workflow for narrowing down the compound's molecular target after initial phenotypic screening.

G A This compound B Tier 1: Cell Viability Assay (IC50 Determination) A->B C Is the compound cytotoxic/cytostatic (IC50 < 30 µM)? B->C D Tier 2: Target Deconvolution C->D Yes G No significant activity. Consider other mechanisms (e.g., antimicrobial). C->G No E Broad Kinase Panel Screen (e.g., JNK, VEGFR-2) D->E F Receptor Binding Assays (e.g., GPCRs, Tubulin) D->F H Primary Hit Identified E->H F->H I Tier 3: Mechanistic Validation (Cell-based Pathway Analysis) H->I

Caption: A tiered workflow for characterizing this compound.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol determines if the compound directly inhibits the activity of a specific protein kinase. It measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[3][12]

Step-by-Step Protocol:

  • Reagents:

    • Recombinant human VEGFR-2 kinase (or other kinase of interest).

    • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide).

    • ATP (at a concentration near its Kₘ for the enzyme).

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test Compound: this compound, serially diluted.

    • Detection Reagent (e.g., ADP-Glo™, which measures ADP production as a luminescent signal).

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves a two-step addition to deplete remaining ATP and then convert ADP to ATP for a luciferase reaction).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Protocol: Radioligand Competition Binding Assay

This assay assesses if the compound can bind to a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.[13][14] This is a powerful method to directly probe the interaction between the compound and a potential receptor target.[15]

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific GPCR). Determine the protein concentration using a BCA or Bradford assay.[13]

  • Reagent Preparation:

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor, used at a concentration at or below its Kₑ.

    • Test Compound: Serial dilutions of this compound.

    • Non-specific Competitor: A high concentration of a known, unlabeled ligand to determine non-specific binding.

  • Reaction Setup: In assay tubes or a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and either buffer (for total binding), the non-specific competitor (for non-specific binding), or the serially diluted test compound.[16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound from the free radioligand via vacuum filtration through a glass fiber filter mat. The receptors and bound ligand are trapped on the filter, while the free ligand passes through.[16]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀, which can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Tier 3: Cellular Pathway and Functional Assays

After identifying a primary molecular target, the next critical step is to confirm that the compound engages this target within a cellular context and produces the expected downstream functional consequences.

Signaling Pathway Analysis

If the compound is identified as a VEGFR-2 inhibitor, a key downstream signaling pathway to investigate is the MAPK/ERK cascade.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2:f1->PLCg P ERK MEK -> ERK PLCg->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription P Inhibitor N-(cyclopropylmethyl) thiophene-3-carboxamide Inhibitor->VEGFR2:f1 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway, the putative target of the inhibitor.

Protocol: Western Blot for Phospho-Protein Levels

This protocol measures the change in phosphorylation of a target protein (e.g., ERK) in cells treated with the compound, providing direct evidence of pathway modulation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Starve the cells (serum-free medium) for several hours to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with a growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to activate the pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for the total protein (e.g., anti-total-ERK) as a loading control.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Protocol: HUVEC Tube Formation Assay (Anti-Angiogenesis)

If the compound inhibits VEGFR-2, it is expected to have anti-angiogenic properties. This assay functionally assesses the ability of the compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[3]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the test compound. Include a positive control (e.g., Sunitinib) and a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging: Stain the cells with a viability dye (e.g., Calcein AM) and capture images using a microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as the total tube length, number of nodes, and number of meshes. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

AssayPurposeKey Metric
Western Blot Confirm cellular target engagementReduction in p-ERK/Total ERK ratio
Tube Formation Assess functional anti-angiogenic effectDecrease in total tube length, nodes
Cell Cycle Analysis Determine mechanism of proliferation block% cells in G1/S/G2/M phases
Caspase-3/7 Assay Quantify apoptosis inductionFold-increase in caspase activity

References

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). ACS Publications. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Ferla, S., et al. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. Retrieved from [Link]

  • Drug Targets: Screening for Small Molecules that Inhibit Fasciola hepatica Enzymes. (n.d.). Springer. Retrieved from [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Retrieved from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved from [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). ScienceDirect. Retrieved from [Link]

  • Bîcu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • In vitro analysis of small-molecule inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Arimori, S., et al. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC. Retrieved from [Link]

  • Vasu, et al. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). Scilit. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Retrieved from [Link]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of a Cell-Based Assay for N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the characterization of N-(cyclopropylmethyl)thiophene-3-carboxamide. Given that the specific biological target of this compound is not yet fully elucidated, we present a tiered strategic approach. This guide begins with foundational assays to determine the compound's impact on cell viability and proliferation, followed by a suite of more advanced protocols to dissect the underlying mechanism of action and identify potential molecular targets. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a Tiered Assay Development Strategy

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2][3][4]. This compound is a novel derivative with potential therapeutic value. However, without a known specific biological target, a systematic and multi-faceted approach is required to characterize its cellular effects.

This guide eschews a rigid, one-size-fits-all protocol. Instead, it advocates for a logical, tiered workflow. This approach allows researchers to first cast a wide net to observe the compound's general cellular effects and then progressively narrow the focus to identify specific pathways and targets. This strategy is both resource-efficient and scientifically rigorous, enabling a comprehensive understanding of the compound's bioactivity.

Modern drug discovery emphasizes the importance of evaluating compounds in a physiologically relevant context. Cell-based assays provide this crucial insight by preserving native protein conformations, subcellular structures, and complex signaling networks[5][6]. This is particularly pertinent for novel compounds where the mechanism of action is unknown.

Foundational Assays: Assessing General Cellular Effects

The initial phase of characterization focuses on determining whether this compound exerts a cytotoxic or anti-proliferative effect. These assays are crucial for establishing a dose-response relationship and identifying a suitable concentration range for subsequent mechanistic studies.

Cell Viability and Proliferation Assays

A variety of robust and high-throughput compatible assays are available to measure cell viability and proliferation. The choice of assay depends on the specific cell type and the anticipated mechanism of action. It is recommended to use at least two mechanistically distinct assays to confirm the initial findings.

Commonly Used Assays:

  • MTS/MTT Assays: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product[7][8]. They are cost-effective and widely used for initial screening.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust measure of cell viability[9][10][11]. Its "add-mix-measure" format is ideal for high-throughput screening[10].

Table 1: Comparison of Foundational Cell Viability Assays

Assay PrincipleReadoutAdvantagesConsiderations
MTS/MTT Colorimetric (Absorbance)Cost-effective, well-established.[1][7]Can be affected by compounds that interfere with cellular metabolism.
CellTiter-Glo® LuminescentHigh sensitivity, broad linear range, simple protocol.[10][11]Requires a luminometer.
Protocol 2.1.1: Cell Viability Assessment using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of relevant cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HepG2, MCF-7, A549)[2][3][12]

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or equivalent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Delving Deeper: Mechanistic Assays

Once the anti-proliferative or cytotoxic effect of this compound is confirmed, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer compounds. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Recommended Assay:

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway[1][13].

Protocol 3.1.1: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis by measuring caspase-3/7 activity.

Materials:

  • Cells seeded in a white-walled 96-well plate

  • This compound (at 1X, 2X, and 5X IC50 concentrations)

  • Caspase-Glo® 3/7 Assay kit (Promega) or equivalent

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with the indicated concentrations of the compound for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints.

Recommended Technique:

  • Flow Cytometry with Propidium Iodide (PI) Staining: This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Target Identification and Engagement

Identifying the direct molecular target of a novel compound is a critical step in drug development. Several advanced techniques can be employed to confirm target engagement within the cellular environment.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14][15]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET)[16][17][18]. This technology allows for the quantitative measurement of compound affinity and residence time in a physiological setting[17].

Diagram 1: Workflow for Tiered Assay Development

Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & QC This compound B Cell Line Panel Selection (e.g., Cancer Cell Lines) A->B C Cell Viability/Proliferation Assays (MTS, CellTiter-Glo) B->C D Determine IC50 Values C->D E Apoptosis Assays (Caspase-Glo 3/7) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If anti-proliferative G Pathway Analysis (e.g., Western Blot for Kinase Phosphorylation) E->G F->G H Target Prediction (In Silico/Cheminformatics) G->H I Target Engagement Assays (CETSA, NanoBRET) H->I J Functional Validation of Target (e.g., siRNA Knockdown) I->J

Caption: A tiered workflow for characterizing this compound.

Assay Validation and Quality Control

The development of a robust and reliable cell-based assay requires rigorous validation.[19] Key parameters to consider include:

  • Signal-to-Background Ratio: The ratio of the signal in the presence of the compound to the signal in its absence.

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.[20]

  • Intra- and Inter-assay Precision: The reproducibility of the assay within the same experiment and between different experiments.

Conclusion

The development of a cell-based assay for a novel compound with an unknown mechanism of action, such as this compound, requires a systematic and adaptable approach. By employing a tiered strategy that begins with broad assessments of cell health and progressively focuses on specific mechanisms and targets, researchers can efficiently and effectively characterize the compound's biological activity. The protocols and strategies outlined in this document provide a solid foundation for initiating these studies and are designed to yield high-quality, reproducible data.

References

  • ACS Publications. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • PubMed. (2015, October 15). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Retrieved from [Link]

  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • BMG Labtech. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Pluristem. (2013, October 7). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Frontiers. (2023, May 23). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]

  • BioAgilytix. (n.d.). Recommendations for Method Development and Validation of qPCR and dPCR Assays in Support of Cell and Gene Therapy Drug Development. Retrieved from [Link]

  • PubMed. (2017). Reporter gene assays for investigating GPCR signaling. Retrieved from [Link]

  • PMC. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Precision for Medicine. (n.d.). Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. Retrieved from [Link]

  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Retrieved from [Link]

  • Malaria World. (2024, September 25). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Retrieved from [Link]

  • PubMed. (2024, June 15). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • PubMed. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(1S,2S)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide. Retrieved from [Link]

  • SciSpace. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(cyclopropylmethyl)thiophene-3-carboxamide Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(cyclopropylmethyl)thiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the solubility of this compound. Poor aqueous solubility is a common challenge in drug discovery and can significantly hinder preclinical development.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: The Physicochemical Nature of Thiophene Carboxamides

Thiophene carboxamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] However, their often-planar aromatic structure and potential for strong intermolecular interactions can lead to high lattice energy and, consequently, low aqueous solubility.[3][5] this compound, with its combination of a thiophene carboxamide core and a lipophilic cyclopropylmethyl group, is predisposed to these solubility challenges. Optimizing its solubility is a critical step to ensure adequate exposure in biological assays and to enable the development of viable drug formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial aqueous solubility assessment of this compound shows it to be practically insoluble. What are the first steps I should take?

A1: Initial Characterization and Basic Formulation Approaches

When faced with a "brick dust" compound, a systematic approach is crucial. Before attempting complex solubilization techniques, it's essential to confirm the compound's solid-state properties and explore simple formulation adjustments.

Expert Insight: The crystalline form of a compound can have a profound impact on its solubility. Different polymorphs, or crystal structures, of the same molecule can exhibit different solubilities. It's also important to rule out any issues with the compound's integrity.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for a poorly soluble compound.

Step-by-Step Protocols:

1. Purity and Identity Confirmation:

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).

  • Purpose: To ensure the compound is what you think it is and to identify any major impurities that could be affecting solubility.

2. Solid-State Characterization:

  • Method: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Purpose: XRPD will determine if the material is crystalline or amorphous. DSC can identify melting points and potential polymorphic forms. Amorphous forms are generally more soluble than their crystalline counterparts.[1][6]

3. pH-Dependent Solubility Profile:

  • Method: Shake-flask method in a series of buffers with varying pH (e.g., pH 2, 4, 6.8, 7.4).

  • Purpose: To determine if the compound has any ionizable groups that could be exploited for salt formation or pH adjustment to enhance solubility. The carboxamide group is generally neutral, but the thiophene ring or other substituents could have a pKa.

4. Co-solvent Screening:

  • Method: Determine the solubility in binary solvent systems (e.g., water with increasing percentages of DMSO, ethanol, or PEG 400).[7]

  • Purpose: To identify a suitable co-solvent system for in vitro assays. This is a common and straightforward method to increase the solubility of lipophilic compounds.

Data Summary Table:

Parameter Experimental Method Purpose
Purity & IdentityHPLC-UV, LC-MSConfirm compound integrity
Solid StateXRPD, DSCDetermine crystallinity and polymorphism
pH-SolubilityShake-flask in various pH buffersIdentify potential for pH modification
Co-solvent EffectsSolubility in water/organic mixturesFind a suitable vehicle for in vitro studies
Q2: I've tried simple co-solvents, but the solubility is still too low for my in vivo studies. What are more advanced formulation strategies I can explore?

A2: Advanced Formulation Technologies for Significant Solubility Enhancement

When simple methods are insufficient, more advanced formulation strategies that alter the fundamental physicochemical properties of the drug are necessary. These techniques aim to either reduce the particle size to increase the surface area for dissolution or to create a more soluble, higher-energy form of the compound.[6][8]

Expert Insight: The choice of an advanced formulation strategy depends on the specific properties of your molecule, the desired dose, and the intended route of administration. There is no one-size-fits-all solution.[6]

Decision Tree for Advanced Formulation:

Caption: Decision-making framework for selecting an advanced solubility enhancement technique.

Detailed Protocols for Key Techniques:

1. Amorphous Solid Dispersions (ASDs):

  • Principle: The drug is molecularly dispersed in a polymer matrix, preventing it from crystallizing and maintaining it in a higher-energy, more soluble amorphous state.[6]

  • Screening Protocol (Solvent Evaporation):

    • Select a range of polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Dissolve this compound and the polymer in a common solvent (e.g., methanol, acetone).

    • Evaporate the solvent under vacuum to form a thin film.

    • Reconstitute the film in an aqueous buffer and measure the drug concentration over time (kinetic solubility).

    • Analyze the solid state of the dried film by XRPD to confirm it is amorphous.

2. Co-crystallization:

  • Principle: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together in a crystal lattice by non-covalent bonds.[9] This can modify the crystal packing and improve solubility.[9]

  • Screening Protocol (Slurry Conversion):

    • Select a library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides).

    • Add an excess of the co-former to a saturated solution of this compound in a suitable solvent.

    • Stir the slurry for 24-48 hours.

    • Isolate the solid material and analyze by XRPD to identify new crystalline phases.

    • If a new phase is identified, scale up the synthesis and measure its solubility.

3. Cyclodextrin Complexation:

  • Principle: The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[10]

  • Screening Protocol (Phase Solubility Diagram):

    • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD, SBE-β-CD).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples for 24-72 hours.

    • Filter the solutions and measure the concentration of the dissolved drug.

    • Plot the drug solubility as a function of cyclodextrin concentration to determine the type of complex formed and the stability constant.

Comparative Table of Advanced Techniques:

Technique Mechanism of Solubility Enhancement Advantages Potential Challenges
Amorphous Solid Dispersions Prevents crystallization, maintains high-energy stateSignificant solubility increase, can be scaled upPhysical instability (recrystallization), polymer selection
Co-crystallization Modifies crystal lattice energyImproved physicochemical properties, patentableCo-former screening can be time-consuming, stoichiometry control
Cyclodextrin Complexation Forms a soluble host-guest complexHigh solubility enhancement, well-establishedLimited to certain molecular sizes, potential for toxicity at high doses
Nanosuspensions Increases surface area for dissolutionApplicable to many compounds, can be used for IV administrationPhysical instability (particle growth), requires specialized equipment
Q3: My amorphous solid dispersion is showing good initial solubility, but it crashes out of solution over time. How can I improve the stability of the supersaturated solution?

A3: Maintaining Supersaturation: The Role of Precipitation Inhibitors

The therapeutic benefit of an ASD relies on its ability to generate and maintain a supersaturated solution in vivo, allowing for enhanced absorption. The "spring and parachute" model describes this phenomenon, where the ASD provides the "spring" (rapid dissolution to a high concentration) and a precipitation inhibitor acts as the "parachute" to slow down the return to the more stable, less soluble crystalline form.

Expert Insight: The polymer used to form the ASD often has some precipitation-inhibiting properties. However, in some cases, a secondary polymer may be needed in the formulation to effectively maintain supersaturation.

Experimental Workflow for Evaluating Precipitation Inhibition:

Caption: Workflow for screening precipitation inhibitors.

Solvent-Shift Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare a series of dissolution media (e.g., simulated gastric fluid) containing different precipitation inhibitors (e.g., HPMC, PVP, HPMC-AS) at various concentrations (e.g., 0.01 - 0.5% w/v).

  • Rapidly inject a small volume of the DMSO stock solution into the dissolution media to create a supersaturated solution.

  • Monitor the concentration of the dissolved drug over time using in-situ fiber optic UV-Vis spectroscopy or by taking samples at regular intervals and analyzing them by HPLC.

  • A successful precipitation inhibitor will maintain a higher drug concentration for a longer period compared to the control (no inhibitor).

By systematically applying these troubleshooting guides and experimental protocols, researchers can overcome the solubility challenges associated with this compound and advance their promising compounds through the drug development pipeline.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • AAPS PharmSciTech. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Molecules. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(1S,2S)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide. Retrieved from [Link]

  • MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Pharmaceutics. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Research. (2021, December 25). Solubility and Solubility Enhancement Techniques: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Chemsrc. (2025, September 6). N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]thiophene-2-carboxamide. Retrieved from [Link]

  • Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Purification Challenges for N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for accurate downstream analysis and application. This guide provides in-depth troubleshooting for the purification of N-(cyclopropylmethyl)thiophene-3-carboxamide, a molecule of interest in medicinal chemistry and drug development.[1] We will address common challenges encountered in the lab, explaining the underlying principles and offering field-proven protocols to resolve them.

Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?

The two most effective and commonly employed methods for purifying solid organic compounds like thiophene carboxamide derivatives are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique ideal for separating the target compound from impurities with different polarities, especially when dealing with complex crude mixtures or when regioisomers are present.

  • Recrystallization: This method is highly effective for achieving excellent purity for solid compounds, provided a suitable solvent is found. It is often more time and solvent-efficient for larger-scale purifications compared to chromatography.[2][3]

The optimal choice depends on the impurity profile, the scale of your synthesis, and the physical properties of the crude product. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to devise the best purification strategy.

Q2: My crude reaction mixture contains unreacted thiophene-3-carboxylic acid and cyclopropylmethanamine. How can I remove these before chromatography/recrystallization?

A preliminary work-up using liquid-liquid extraction is highly effective for removing acidic and basic starting materials.

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted basic amine (cyclopropylmethanamine), causing it to partition into the aqueous layer.

  • Base Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). This will deprotonate the unreacted acidic thiophene-3-carboxylic acid, moving it into the aqueous layer.

  • Brine Wash & Dry: Finally, wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

This acid-base extraction significantly reduces the impurity load, making the subsequent purification step more efficient.

Q3: I'm observing significant streaking or "tailing" of my compound on the TLC plate and during column chromatography. What causes this and how can I fix it?

Streaking is often caused by strong interactions between the compound and the stationary phase (silica gel) or by overloading the sample. The amide and thiophene moieties can interact strongly with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Add a Modifier: To the eluent, add a small amount (0.5-2%) of a polar, basic modifier like triethylamine (TEA) or a few drops of ammonia. This deactivates the acidic sites on the silica gel, preventing strong binding and reducing tailing.

  • Check Solvent Polarity: Ensure your eluent is sufficiently polar to move the compound up the column. If the Rf value is too low (<0.15), gradually increase the polarity of the mobile phase.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1.

  • Consider a Different Stationary Phase: If streaking persists, especially if you suspect compound degradation, switch to a less acidic stationary phase like neutral alumina.

Troubleshooting Guide: Column Chromatography
Issue 1: Poor separation between my product and a persistent impurity.

If your product and an impurity are co-eluting or have very close Rf values (ΔRf < 0.2), you need to optimize the selectivity of your chromatographic system.

Solutions:

  • Solvent System Screening: The choice of eluent is critical. Systematically screen different solvent systems using TLC. Instead of just varying the ratio of a standard Hexane/Ethyl Acetate system, try incorporating other solvents to change the selectivity. For instance, substituting hexane with toluene or ethyl acetate with dichloromethane can alter the interactions and improve separation.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. A shallow gradient is often more effective at separating compounds with similar polarities than an isocratic (constant solvent ratio) elution.

  • Optimize Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates, providing more opportunities for the compounds to separate.

Solvent System Class Example Utility
Standard Non-polar/Polar Hexane/Ethyl AcetateGood starting point for many compounds.
Aromatic/Polar Toluene/Ethyl AcetateCan improve separation of aromatic compounds.
Chlorinated/Polar Dichloromethane/MethanolUseful for more polar compounds.
Issue 2: The compound appears to be degrading on the silica gel column.

Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.

Solutions:

  • Deactivate the Silica: As mentioned for tailing, add 1-2% triethylamine to your eluent to neutralize the silica surface.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique sometimes called "flash chromatography"). This reduces the time the compound is in contact with the stationary phase.

  • Switch to Alumina: Use a column packed with neutral or basic alumina, which is a better choice for acid-sensitive compounds.

Workflow: Selecting a Purification Strategy

The following diagram outlines a logical workflow for deciding on the appropriate purification method for this compound.

G start Start: Crude Product tlc Analyze by TLC start->tlc assess_tlc Assess TLC Result tlc->assess_tlc single_spot Is it a single, clean spot? assess_tlc->single_spot  Crude Solid impurities_present Multiple spots or streaking? assess_tlc->impurities_present Crude Oil or Complex Mixture single_spot->impurities_present No recrystallize Attempt Recrystallization single_spot->recrystallize Yes chromatography Perform Column Chromatography impurities_present->chromatography solvent_screen Perform Solvent Screen recrystallize->solvent_screen success_recryst Successful Recrystallization? solvent_screen->success_recryst success_recryst->chromatography No ('oiling out', no suitable solvent) pure_product Pure Product success_recryst->pure_product Yes chromatography->pure_product

Caption: Decision workflow for purification.

Troubleshooting Guide: Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[2]

Solutions:

  • Lower the Solvent Boiling Point: Choose a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Reduce Saturation: Re-heat the solution and add a small amount of additional hot solvent to ensure the compound is not overly concentrated.[2]

  • Cool Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

Issue 2: No crystals form, even after the solution has cooled.

This indicates that the solution is not supersaturated at the lower temperature, which can happen for several reasons.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The tiny glass particles scraped off can serve as nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystallization.

  • Concentrate the Solution: Too much solvent may have been added. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[5]

  • Use an Ice Bath: Once the solution has reached room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[3]

Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (optional)

  • Glass chromatography column, collection tubes, TLC supplies

Procedure:

  • TLC Analysis: Dissolve a small amount of crude product and run TLC plates with various ratios of Hexane/Ethyl Acetate to find a solvent system that gives your product an Rf value of ~0.25-0.35 and separates it well from impurities.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Let the silica settle to form a flat bed. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Begin eluting with the solvent system determined from TLC analysis. Maintain a constant flow and ensure the solvent level never drops below the top of the silica bed.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid compound via recrystallization.[3]

Materials:

  • Crude solid this compound

  • Various recrystallization solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2][4] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to rinse away any adhering impurities.[2]

  • Drying: Dry the purified crystals thoroughly, either by leaving them under vacuum in the funnel or by transferring them to a watch glass. A vacuum oven can be used to remove residual high-boiling point solvents.[2]

References
  • The Analyst. (1962). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Royal Society of Chemistry. Retrieved from [Link]

  • Canel, C., et al. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Publications. Retrieved from [Link]

  • PMC. (2020). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(1S,2S)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2018). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of N-Cyclopropylmethyl-noroxymorphone methobromide by method A. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. National Center for Biotechnology Information. Retrieved from [Link]

Sources

addressing N-(cyclopropylmethyl)thiophene-3-carboxamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-(cyclopropylmethyl)thiophene-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results through a deep understanding of the molecule's chemical behavior.

Introduction to the Stability of this compound

This compound is a molecule of interest in medicinal chemistry, combining a thiophene core with a carboxamide linkage to a cyclopropylmethyl group. While this structure confers desirable pharmacological properties, it also presents specific stability challenges. The primary points of potential degradation are the amide bond, susceptible to hydrolysis, and the thiophene ring, which can undergo oxidation.[1] This guide will provide a comprehensive overview of these stability issues and practical strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis of the amide bond and oxidation of the thiophene ring.

  • Amide Hydrolysis: This is a common degradation route for carboxamides, leading to the formation of thiophene-3-carboxylic acid and cyclopropylmethanamine. This reaction can be catalyzed by both acidic and basic conditions.[2][3]

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides and potentially further degradation products.[4] This can be a concern during long-term storage or in the presence of oxidizing agents.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C is recommended) in a desiccated environment is ideal. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing a new, more polar spot on my TLC plate after my reaction work-up. What could it be?

A3: A more polar spot appearing on your TLC plate is often indicative of the formation of thiophene-3-carboxylic acid, a product of amide bond hydrolysis. This is a common issue, especially if your work-up involves aqueous acidic or basic conditions.

Q4: Can this compound degrade during purification by column chromatography?

A4: Yes, degradation on silica gel is a known issue for some thiophene derivatives. The acidic nature of standard silica gel can catalyze the hydrolysis of the amide bond. If you suspect this is happening, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (1-2% in the eluent), before packing your column.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered when working with this compound.

Problem 1: Low yield or appearance of impurities after synthesis and purification.
  • Possible Cause 1: Degradation during aqueous work-up.

    • Explanation: Prolonged exposure to acidic or basic aqueous solutions during extraction can lead to significant hydrolysis of the amide bond.

    • Solution: Minimize the time the compound is in contact with aqueous layers. Use milder conditions, such as saturated sodium bicarbonate solution for basic washes and dilute citric acid for acidic washes. Ensure all extractions are performed promptly and at room temperature or below.

  • Possible Cause 2: Degradation on silica gel during column chromatography.

    • Explanation: The acidic surface of silica gel can catalyze hydrolysis.

    • Solution:

      • Neutralize the silica gel: As mentioned in the FAQs, add 1-2% triethylamine to your eluent system.

      • Use an alternative stationary phase: Consider using neutral alumina for chromatography if your compound is particularly acid-sensitive.

      • Minimize contact time: Run the column efficiently without unnecessary delays.

Problem 2: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of stock solutions.

    • Explanation: Stock solutions, especially if prepared in protic solvents like methanol or ethanol, can undergo slow hydrolysis over time, even when stored at low temperatures. The presence of trace amounts of acid or base can accelerate this process.

    • Solution:

      • Prepare fresh stock solutions for each experiment whenever possible.

      • If stock solutions must be stored, use a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.

      • Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

      • Perform a purity check of your stock solution by HPLC or UPLC-MS before critical experiments.

  • Possible Cause 2: Photodegradation.

    • Explanation: Thiophene-containing compounds can be susceptible to photodegradation upon exposure to UV light. This can lead to the formation of various byproducts and a decrease in the concentration of the active compound.

    • Solution:

      • Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize exposure to ambient light during experimental manipulations.

Problem 3: Difficulty in characterizing degradation products.
  • Possible Cause: Co-elution of parent compound and degradants.

    • Explanation: The degradation products may have similar polarities to the parent compound, making their separation and identification challenging.

    • Solution: Utilize high-resolution analytical techniques such as UPLC-MS/MS for better separation and structural elucidation. A well-designed forced degradation study can help in generating and identifying these potential impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase and analyze by UPLC-MS.

Protocol 2: UPLC-MS Method for Stability Analysis

This method is designed to separate this compound from its primary hydrolytic and oxidative degradation products.

  • Instrumentation: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or similar.[7]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive mode, monitoring for the parent compound and expected degradation products (thiophene-3-carboxylic acid and cyclopropylmethanamine).

Data Summary

The following table summarizes the expected major degradation products under different stress conditions.

Stress ConditionExpected Major Degradation Product(s)
Acid/Base HydrolysisThiophene-3-carboxylic acid, Cyclopropylmethanamine
OxidationThiophene-S-oxide derivatives
PhotolysisComplex mixture of smaller, more polar compounds
Thermal StressPrimarily accelerates hydrolysis and oxidation

Visualizations

Degradation Pathway

G parent This compound hydrolysis_product1 Thiophene-3-carboxylic acid parent->hydrolysis_product1  Hydrolysis (Acid/Base) hydrolysis_product2 Cyclopropylmethanamine parent->hydrolysis_product2 oxidation_product Thiophene-S-oxide derivatives parent->oxidation_product  Oxidation

Caption: Primary degradation pathways of the target compound.

Experimental Workflow for Stability Testing

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid UPLC_MS UPLC-MS/MS Acid->UPLC_MS Base Base Base->UPLC_MS Oxidative Oxidative Oxidative->UPLC_MS Thermal Thermal Thermal->UPLC_MS Photo Photo Photo->UPLC_MS Data_Analysis Data Analysis & Impurity Identification UPLC_MS->Data_Analysis Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Workflow for forced degradation studies.

References

  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Understanding the chemical basis of drug stability and degrad
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Thiophene - Wikipedia.
  • 7.6 Hydrolysis of Amides.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014).
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013).
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC - NIH.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • N-Dealkyl
  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation.
  • Method development for analysis of pharmaceuticals in environmental samples.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (2007).
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its applic
  • (PDF) Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • Visible Light-Promoted Amide Bond Formation via One-Pot Nitrone in Situ Formation/Rearrangement Cascade. CCS Chemistry - Chinese Chemical Society. (2020).
  • Direct α-Heteroarylation of Amides (α to Nitrogen) and Ethers through a Benzaldehyde-Mediated Photoredox Reaction.

Sources

Technical Support Center: Synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the purity of your target compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most reliable method is the direct amide coupling of thiophene-3-carboxylic acid with (cyclopropylmethyl)amine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), is highly recommended due to the formation of a water-soluble urea byproduct, which simplifies purification.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in this amide coupling can stem from several factors. The most common culprits include inadequate activation of the carboxylic acid, suboptimal reaction conditions (temperature, solvent), or side reactions.[3] The nucleophilicity of (cyclopropylmethyl)amine is generally sufficient, but ensuring the complete conversion of the carboxylic acid to a highly reactive intermediate is critical for driving the reaction to completion.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The primary side product in a carbodiimide-mediated coupling is the N-acylurea. This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[4] Other possibilities include unreacted starting materials or byproducts from the decomposition of the coupling agent, especially if it is old or has been exposed to moisture.[5]

Q4: Is it necessary to use an additive like HOBt or DMAP?

A4: Yes, using an additive is strongly recommended. 1-Hydroxybenzotriazole (HOBt) intercepts the unstable O-acylisourea intermediate to form a more stable HOBt-ester.[6][7] This active ester is less prone to racemization (if applicable) and side reactions, and it reacts efficiently with the amine to form the desired amide, often leading to higher yields and cleaner reaction profiles.[8][9] 4-Dimethylaminopyridine (DMAP) can also be used, sometimes catalytically, to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[8]

Section 2: Troubleshooting Guide for Low Yield

Experiencing low or no yield is a common frustration. This section provides a systematic approach to diagnosing and solving the problem.

Issue: The reaction has stalled, and a significant amount of thiophene-3-carboxylic acid remains.

This is the most frequent challenge and typically points to an issue with the carboxylic acid activation step.

Root Cause Analysis & Solutions
  • Ineffective Coupling Reagent:

    • The "Why": Carbodiimides like EDC are sensitive to moisture.[5] Over time, or with improper storage, they can hydrolyze and lose activity, failing to form the necessary O-acylisourea intermediate.

    • Solution: Always use a fresh bottle of the coupling reagent or one that has been stored properly under inert gas in a desiccator. It's often best to purchase smaller quantities to ensure freshness.[5]

  • Suboptimal Stoichiometry:

    • The "Why": For the reaction to proceed efficiently, a slight excess of the coupling agent and the amine is often beneficial to ensure the complete consumption of the limiting carboxylic acid.

    • Solution: Adjust the stoichiometry. A good starting point is 1.0 equivalent of the carboxylic acid, 1.2 equivalents of the amine, 1.2 equivalents of EDC, and 1.2 equivalents of HOBt.

  • Incorrect Solvent Choice:

    • The "Why": The solvent must be able to dissolve all reactants and should not interfere with the reaction. Aprotic polar solvents are generally preferred.

    • Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent choices.[1] Acetonitrile is also a viable option. Avoid protic solvents like alcohols, which can compete with the amine for the activated ester.

Troubleshooting Workflow Diagram

G start Low Yield: Unreacted Carboxylic Acid check_reagent 1. Verify Reagent Activity (Use fresh EDC/HOBt) start->check_reagent adjust_stoich 2. Adjust Stoichiometry (Amine/EDC: 1.2 eq) check_reagent->adjust_stoich Reagent is fresh fail Yield Still Low (Consult Further) check_reagent->fail Reagent was degraded check_solvent 3. Check Solvent (Anhydrous DCM or DMF?) adjust_stoich->check_solvent Stoichiometry is correct adjust_stoich->fail Stoichiometry was off check_temp 4. Modify Temperature (Run at 0°C -> RT) check_solvent->check_temp Solvent is appropriate check_solvent->fail Solvent was issue success Yield Improved check_temp->success Reaction proceeds check_temp->fail Conditions suboptimal

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Purification Challenges

Even with a successful reaction, isolating the pure product can be challenging. This section addresses common purification hurdles.

Issue: Difficulty removing the urea byproduct.
Q: My final product is contaminated with a white, insoluble solid. How do I remove it?

A: If you used a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC), the byproduct is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[10][11]

  • The "Why": DCU readily precipitates from solvents like DCM and ethyl acetate, often co-precipitating with the desired product.[10]

  • Solution 1 (Recommended): Switch to EDC. The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is water-soluble and can be easily removed with a simple aqueous workup.[1][2][12]

  • Solution 2 (For DCC/DCU): After the reaction, filter the crude mixture to remove the bulk of the precipitated DCU. Then, concentrate the filtrate and redissolve it in a minimal amount of cold DCM or acetone. The remaining DCU should precipitate and can be removed by a second filtration.[13]

Q: I'm performing an aqueous workup after using EDC, but I'm getting an emulsion. What should I do?

A: Emulsions during extraction are common, especially when DMF is used as the solvent.

  • The "Why": Emulsions form at the interface of the organic and aqueous layers and are stabilized by residual reagents or byproducts.

  • Solution: Break the emulsion by adding a saturated sodium chloride solution (brine).[12] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. If the emulsion persists, allowing the separatory funnel to stand for a longer period or gentle swirling can help. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol provides a reliable method for the small-scale synthesis of the target compound.

Materials:

  • Thiophene-3-carboxylic acid

  • (Cyclopropylmethyl)amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (to make a ~0.2 M solution).

  • Add (cyclopropylmethyl)amine (1.1 - 1.2 eq) and HOBt (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Add DIPEA or TEA (2.0 eq) dropwise. The mixture may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide.[6]

Amide Coupling Reaction Mechanism

G cluster_0 cluster_1 RCOOH Thiophene-3-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_Acylisourea + EDC Step1 Step 1: Activation EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt Urea EDU Byproduct (Water Soluble) O_Acylisourea->Urea + H₂O (side reaction) Step2 Step 2: Interception HOBt HOBt Amide Product Amide HOBt_Ester->Amide + Amine Step3 Step 3: Coupling Amine (Cyclopropylmethyl)amine HOBt_regen HOBt (regenerated)

Sources

optimizing dosage and concentration of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(cyclopropylmethyl)thiophene-3-carboxamide (CMPT)

This guide is designed for researchers, scientists, and drug development professionals utilizing this compound (CMPT), a novel and highly selective inhibitor of Tumor Kinase Alpha (TKA). Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to optimize your experiments and ensure the integrity of your results.

Introduction to CMPT: Mechanism and Application

This compound (CMPT) is a potent, cell-permeable, ATP-competitive inhibitor of TKA, a serine/threonine kinase frequently implicated in oncogenic signaling pathways.[1] TKA is a critical downstream effector of the RAS-RAF-MEK-ERK cascade; its dysregulation is associated with uncontrolled cell proliferation and survival in various cancer models.[2] CMPT offers high selectivity for TKA, making it an invaluable tool for dissecting TKA-dependent signaling and evaluating its potential as a therapeutic target.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of CMPT.

Q1: How should I properly prepare and store CMPT stock solutions?

A1: Proper handling is critical for maintaining the compound's integrity. CMPT is soluble in DMSO but poorly soluble in aqueous solutions like water or PBS.[3]

  • Stock Solution Preparation: We recommend preparing a high-concentration stock solution, typically 10 mM, in anhydrous DMSO. Warm the vial to room temperature before opening to prevent moisture condensation. Use sonication for 5-10 minutes if the compound is slow to dissolve.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C, protected from light.[3] Repeated freeze-thaw cycles can lead to compound degradation and should be avoided. When stored correctly, the stock solution is stable for up to 6 months.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium or assay buffer immediately before each experiment. Be aware that high concentrations of DMSO (>0.5%) can be toxic to cells; ensure your final DMSO concentration is consistent across all experimental conditions, including the vehicle control.[4]

Q2: I am seeing a significant discrepancy between CMPT's potency in my biochemical (enzyme) assay versus my cell-based assays. Why is this happening?

A2: This is a common and expected observation when transitioning from a purified, isolated system to a complex cellular environment.[1] Several factors contribute to this potency shift:

  • Cellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations (at or below the Kₘ of ATP for the enzyme), which can artificially inflate the apparent potency of ATP-competitive inhibitors like CMPT.[1][5] Inside a cell, ATP levels are much higher (1-5 mM), creating a more competitive environment that necessitates a higher concentration of the inhibitor to achieve the same level of target engagement.[1]

  • Cell Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability can limit the effective intracellular concentration.[6] Furthermore, many cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that actively transport small molecules out of the cell, reducing the compound's accumulation and efficacy.[1]

  • Compound Stability and Metabolism: CMPT may be unstable in cell culture media or could be rapidly metabolized by cellular enzymes into less active or inactive forms over the course of a long incubation period.[6]

Q3: What is a good starting concentration range for my initial experiments?

A3: The optimal concentration is highly dependent on the assay type and the specific cell line being used. We recommend performing a dose-response curve for every new experimental system. However, the following table provides validated starting points.

Experimental System Typical IC50 Range Recommended Starting Dose-Response Range Rationale
In Vitro Kinase Assay (Biochemical)10 - 100 nM0.1 nM to 10 µMLow ATP concentration allows for high potency; a wide range confirms the full inhibitory curve.
Cell Proliferation/Viability Assay1 - 10 µM100 nM to 50 µMAccounts for cellular factors like high ATP, permeability, and efflux that reduce apparent potency.[2]
Target Engagement (e.g., Western Blot)0.5 - 5 µM100 nM to 20 µMTarget inhibition often occurs at slightly lower concentrations than those required to elicit a full phenotypic response.

Part 2: Troubleshooting Guide for In Vitro TKA Kinase Assays

This guide addresses issues specific to experiments using purified TKA enzyme.

Q1: My dose-response curve is flat; I'm not observing any inhibition of TKA, even at high CMPT concentrations. What are the likely causes?

A1: A lack of inhibition in a biochemical assay typically points to a problem with one of the core reagents or the assay setup itself.

  • Check Compound Integrity: Ensure your CMPT stock has not degraded. If in doubt, use a fresh, newly prepared stock solution.

  • Verify Enzyme Activity: Confirm that your purified TKA enzyme is active. Run a control reaction without any inhibitor. If there is no or very low kinase activity in the control, the enzyme may be inactive due to improper storage or handling.

  • Confirm Substrate Suitability: Ensure you are using the correct substrate for TKA and that its concentration is appropriate for the assay.

  • ATP Concentration: While high ATP can be an issue in cell-based assays, ensure your ATP concentration in the biochemical assay is not excessively high, as this can overwhelm the inhibitor. We recommend using an ATP concentration equal to the known Kₘ for TKA.[7]

  • Assay Buffer Components: Some reagents can interfere with small molecules. For instance, high concentrations of detergents or carrier proteins like BSA can sometimes sequester hydrophobic compounds, reducing their effective concentration.

Q2: My IC50 values are highly variable between experiments. How can I improve reproducibility?

A2: Inconsistent IC50 values are often due to minor variations in protocol execution.

  • Precise Pipetting: Ensure all reagents, especially the serially diluted inhibitor, are pipetted accurately. Use calibrated pipettes and fresh tips for each dilution.

  • Reagent Equilibration: Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay to ensure consistent enzyme kinetics.

  • Consistent Incubation Times: Use a precise timer for all incubation steps. Variation in incubation time will directly impact the amount of product formed and alter the apparent IC50.

  • Data Analysis: Use a consistent data analysis workflow. Normalize your data to positive (no inhibitor) and negative (no enzyme) controls. Fit your dose-response curve using a non-linear regression model (four-parameter logistic fit is standard) to calculate the IC50.[1]

Part 3: Troubleshooting Guide for Cell-Based Assays

This guide focuses on challenges encountered when treating cultured cells with CMPT.

TKA Signaling Pathway

The diagram below illustrates the simplified signaling cascade involving TKA. CMPT acts by inhibiting TKA, which should lead to a measurable decrease in the phosphorylation of its direct downstream substrate, SUB1.

TKA_Pathway cluster_upstream Upstream Growth Factor Signals TKA TKA Upstream->TKA Activates pSUB1 p-SUB1 (Phosphorylated) TKA->pSUB1 Phosphorylates Proliferation Cell Proliferation & Survival pSUB1->Proliferation Promotes CMPT CMPT CMPT->TKA Inhibits

Caption: Simplified TKA signaling pathway inhibited by CMPT.

Q1: I'm treating my cells with CMPT, but a Western blot shows no decrease in the phosphorylation of SUB1 (p-SUB1). What should I investigate?

A1: This is a critical issue that suggests a failure in target engagement. The workflow below provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow: No Target Inhibition

Troubleshooting_Workflow Start Start: No decrease in p-SUB1 after CMPT treatment Q1 Q1: Is TKA expressed and the pathway active in your cell line? Start->Q1 Sol1 Solution: Validate TKA expression (WB/qPCR). Confirm basal p-SUB1 levels. Choose a different cell line if pathway is inactive. Q1->Sol1 No Q2 Q2: Was the incubation time appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Perform a time-course experiment (e.g., 30 min, 1, 2, 6, 24h). Inhibition may be transient. Q2->Sol2 No Q3 Q3: Is the CMPT concentration high enough? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Increase concentration. Perform a full dose-response (e.g., 0.1 to 20 µM). Consider efflux pump activity. Q3->Sol3 No Q4 Q4: Could serum proteins be binding the compound? Q3->Q4 Yes A3_Yes Yes A3_No No End Problem likely solved. If not, consider compound stability in media (LC-MS). Q4->End Yes Q4->End No A4_Yes Yes A4_No No Sol4 Solution: Test for target inhibition in low-serum (0.5-1% FBS) or serum-free media for a short duration (2-4h).

Sources

challenges in the scale-up synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Current Status:Operational Ticket Queue: Process Chemistry / Scale-Up / Troubleshooting Agent: Senior Application Scientist (Process R&D)[1][2]

Welcome to the Scale-Up Support Hub

You are likely here because your gram-scale synthesis of This compound worked perfectly, but your 500g or 5kg pilot run has encountered issues. The thiophene ring’s sensitivity to harsh acids, combined with the exothermicity of amide couplings and the specific solubility profile of the cyclopropylmethyl group, creates a unique set of challenges at scale.

This guide is structured as a series of Support Tickets addressing the most common failure modes we see in the field.

Module 1: Critical Process Parameters (CPP) & Reagent Selection

Before troubleshooting, validate your route. At scale, the choice of coupling agent dictates your impurity profile and safety infrastructure.

ParameterMethod A: Acid Chloride (SOCl₂) Method B: Propanephosphonic Acid Anhydride (T3P)
Cost Low (Commodity reagents)High (Proprietary reagent)
Atom Economy Moderate (SO₂/HCl byproducts)Good (Water-soluble byproduct)
Safety High Risk: Generates HCl gas & SO₂.[1][2] Requires scrubbers.[1]Low Risk: Non-explosive, non-toxic byproducts.[1][3]
Impurity Risk High: Thiophene polymerization (darkening) due to HCl.[1]Low: Mild conditions preserve the heteroaromatic ring.[1]
Recommendation Use for Cost-Driven commodity manufacturing (requires strict engineering controls).[1][2]Use for Quality-Driven GMP steps or if thiophene degradation is observed.[1][2]

Module 2: Troubleshooting Guides (Active Tickets)

Ticket #402: "The reaction mixture turned black/tarry."

Diagnosis: Acid-Catalyzed Thiophene Oligomerization.[1][2] Context: Thiophene rings are electron-rich.[1] In the presence of strong acids (like the HCl generated from Thionyl Chloride or Oxalyl Chloride) and heat, they are prone to electrophilic attack and polymerization, leading to dark tars that are difficult to remove.

Troubleshooting Steps:

  • Switch Reagents: If possible, move to T3P (50% in EtOAc) or CDI (Carbonyldiimidazole) .[1] These methods do not generate strong mineral acids.[1]

  • Scavenge Acid (If using SOCl₂): You must use a base trap or a co-base in the reaction.[1]

    • Protocol: Do not generate the acid chloride neat if avoidable.[4] Use catalytic DMF in Toluene/DCM.[1]

    • Critical: Ensure the subsequent addition of the amine contains a stoichiometric excess of base (Triethylamine or DIPEA, typically 2.5 equiv) to neutralize HCl immediately upon formation.

  • Temperature Control: Thiophene acid chloride formation should not exceed 40-50°C. Higher temperatures accelerate tar formation.[1]

Ticket #405: "My product is oiling out during crystallization."

Diagnosis: The "Limp Alkyl Chain" Effect.[1] Context: The cyclopropylmethyl group adds lipophilicity and rotational freedom, often lowering the melting point and causing the product to separate as an oil rather than a crystal, especially if impurities (like dimers) are present.

Troubleshooting Steps:

  • Seed at the Metastable Limit: Do not cool rapidly. Cool to the cloud point, add seed crystals (0.5 wt%), and hold for 2 hours before further cooling.

  • Solvent Swap:

    • Avoid: DCM (too soluble).[1]

    • Recommended:Toluene/Heptane system.[1] Dissolve in warm Toluene (5 vol), cool to 40°C, seed, then slowly add Heptane (anti-solvent).

    • Alternative:IPA/Water .[1] Dissolve in IPA, add water until turbid.

  • Purity Check: An oil often indicates <95% purity.[1][2] Check for the Regioisomer (if starting material was impure) or Dimer (anhydride formation).[1]

Ticket #409: "Exotherm triggered a safety alarm during amine addition."

Diagnosis: Uncontrolled Amidation Enthalpy.[1][2] Context: The reaction between an acid chloride and a primary amine is highly exothermic.[1][4] On a 10g scale, the flask gets warm. On a 1kg scale, it can boil the solvent.

Troubleshooting Steps:

  • Dosing Strategy: Do not add the amine to the acid chloride.[1] Reverse addition is often safer but can lead to di-acylation impurities.[1]

    • Best Practice: Add the Acid Chloride solution dropwise into a cooled solution of Amine + Base .[1]

  • Active Cooling: Jacket temperature must be -10°C to maintain an internal temperature < 20°C.

  • Dilution: Ensure the acid chloride is diluted (1:5 ratio) in solvent before addition to increase thermal mass.

Module 3: The "Golden Batch" Protocol (Method B - T3P Route)

Recommended for high-value scale-up to minimize safety risks and maximize purity.[1]

Reagents:

  • Thiophene-3-carboxylic acid (1.0 equiv)[1]

  • Cyclopropylmethanamine (1.1 equiv)[1]

  • T3P (Propanephosphonic acid anhydride), 50% in EtOAc (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1][3][5]

Step-by-Step Workflow:

  • Charge: To a reactor, charge Thiophene-3-carboxylic acid and EtOAc (10 volumes).

  • Base Addition: Add DIPEA (2.5 equiv). Note: Mild exotherm.[1][2]

  • Amine Addition: Add Cyclopropylmethanamine (1.1 equiv). Stir for 15 min.

  • Coupling (The Critical Step):

    • Cool reactor to 0–5°C.

    • Add T3P solution slowly over 1–2 hours.

    • Control: Maintain internal temperature < 25°C.[1][2]

  • Reaction: Warm to 20–25°C and age for 4–12 hours. Monitor by HPLC (Target: < 0.5% Acid remaining).

  • Workup (The "Self-Cleaning" Phase):

    • Add Water (5 vol). Stir 15 min. Separate phases.

    • Wash Organic layer with 0.5M NaOH (removes unreacted acid).[1]

    • Wash Organic layer with 0.5M HCl (removes unreacted amine).[1] Caution: Do not hold in acid long-term; thiophene sensitivity.[1]

    • Wash with Brine.[1]

  • Isolation:

    • Distill EtOAc to ~3 volumes.

    • Add Heptane (warm) to induce crystallization.[1]

    • Cool to 0°C, filter, and dry.

Module 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the reaction workflow.

Figure 1: Coupling Reagent Decision Tree

Caption: Logic flow for selecting the appropriate coupling reagent based on scale, cost, and safety constraints.

ReagentSelection Start Start: Scale-Up Planning Constraint Primary Constraint? Start->Constraint Cost Cost (Commodity) Constraint->Cost Strict Budget Quality Quality/Safety (GMP) Constraint->Quality High Purity/Safety SafetyCheck Can you scrub HCl/SO2? Cost->SafetyCheck ThiopheneCheck Is Thiophene degrading? Quality->ThiopheneCheck AcidCl Acid Chloride Route (SOCl2 / Oxalyl Cl) Risk: Thiophene Polymerization\nRequirement: Strict Temp Control Risk: Thiophene Polymerization Requirement: Strict Temp Control AcidCl->Risk: Thiophene Polymerization\nRequirement: Strict Temp Control T3P T3P / Mixed Anhydride (Propanephosphonic acid anhydride) Benefit: Water Soluble Byproducts\nBenefit: Mild Conditions Benefit: Water Soluble Byproducts Benefit: Mild Conditions T3P->Benefit: Water Soluble Byproducts\nBenefit: Mild Conditions SafetyCheck->AcidCl Yes (Scrubbers Available) SafetyCheck->T3P No (Lab/Pilot Plant limit) ThiopheneCheck->T3P Yes (Black Tars) ThiopheneCheck->T3P No (Preventative)

[1]

Figure 2: Process Flow Diagram (T3P Route)

Caption: Step-by-step unit operations for the recommended T3P synthesis route, highlighting critical control points.

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_iso Isolation Reactor Reactor (EtOAc + Acid + Amine + Base) T3P_Add T3P Addition (Controlled Rate) Reactor->T3P_Add TempControl CPP: Temp < 25°C T3P_Add->TempControl Monitors Wash_Alk NaOH Wash (Remove Acid) T3P_Add->Wash_Alk Complete Wash_Acid HCl Wash (Remove Amine) Wash_Alk->Wash_Acid PhaseSep Phase Separation Wash_Acid->PhaseSep Distill Solvent Swap (To Heptane/Toluene) PhaseSep->Distill Org Layer Cryst Crystallization (Seed @ 40°C) Distill->Cryst Filter Filtration & Dry Cryst->Filter

References

  • Dunetz, J. R., et al. (2011).[1][2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[2] [1]

  • Pae, A. N., et al. (2006).[1] "Thiophene-3-carboxylic acid derivatives." U.S. Patent 7,049,333.[1][7]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Validation & Comparative

N-(cyclopropylmethyl)thiophene-3-carboxamide vs other thiophene carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of N-(cyclopropylmethyl)thiophene-3-carboxamide and other key thiophene-3-carboxamide derivatives, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. While public domain data on the specific biological activity of this compound is limited, this guide will leverage data from closely related analogs to illuminate the potential of this chemical class for researchers, scientists, and drug development professionals.

The Thiophene-3-Carboxamide Scaffold: A Versatile Core in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component for modulating biological activity. When functionalized with a carboxamide group at the 3-position, the resulting thiophene-3-carboxamide core offers a valuable platform for generating diverse libraries of compounds with a wide spectrum of pharmacological activities.[1][2][3] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[4]

Comparative Analysis of Bioactive Thiophene-3-Carboxamide Derivatives

To understand the potential of this compound, we will compare it with other well-characterized thiophene-3-carboxamide derivatives that have demonstrated significant biological activity. The key classes of activity for these derivatives include inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase (JNK), and mitochondrial complex I.

This compound: An Overview

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural features suggest potential for biological activity. The cyclopropylmethyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and binding affinity to target proteins. Its presence on the amide nitrogen of the thiophene-3-carboxamide core suggests that this compound could be explored for a range of therapeutic targets.

Thiophene-3-Carboxamides as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.

One notable example is a series of compounds based on a 2-amino-4-(substituted-phenylamino)thiophene-3-carboxamide scaffold. These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, a derivative with a 4-chloro-3-(trifluoromethyl)phenylamino substituent at the 4-position and an N-(4-methoxyphenyl)carboxamide at the 3-position has shown potent VEGFR-2 inhibition.

Compound IDStructureVEGFR-2 IC50 (µM)Antiproliferative Activity (GI50, µM) - HCT116Reference
Hypothetical this compound Data not availableData not available
VEGFR-2 Inhibitor Example 1 2-amino-4-(4-chloro-3-(trifluoromethyl)phenylamino)-N-(4-methoxyphenyl)thiophene-3-carboxamide0.150.08[5]
VEGFR-2 Inhibitor Example 2 2-amino-N-(4-methoxyphenyl)-4-(phenylamino)thiophene-3-carboxamide0.280.12[5]
Thiophene-3-Carboxamides as JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in apoptosis, inflammation, and neurodegenerative diseases. Thiophene-3-carboxamide derivatives have been explored as JNK inhibitors.

A series of 2-(acylamino)thiophene-3-carboxamides have been synthesized and evaluated for their JNK inhibitory activity. The nature of the acyl group at the 2-position and the substituents on the thiophene ring have been shown to be critical for activity.

Compound IDStructureJNK1 IC50 (µM)JNK2 IC50 (µM)JNK3 IC50 (µM)Reference
Hypothetical this compound Data not availableData not availableData not available
JNK Inhibitor Example 1 2-(benzoylamino)-4,5-dimethyl-N-phenylthiophene-3-carboxamide5.84.21.2[1]
JNK Inhibitor Example 2 4,5-dimethyl-2-(2-naphthoylamino)-N-phenylthiophene-3-carboxamide2.11.50.5[1]
Thiophene-3-Carboxamides as Mitochondrial Complex I Inhibitors

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition can lead to decreased ATP production and increased reactive oxygen species (ROS) generation, making it a target for cancer therapy. Certain thiophene-3-carboxamide derivatives have been identified as inhibitors of mitochondrial complex I.

A notable example is a series of N-alkyl-2-amino-4-phenylthiophene-3-carboxamides. The length and nature of the N-alkyl chain have been shown to influence the inhibitory potency.

Compound IDStructureMitochondrial Complex I Inhibition (IC50, µM)Antiproliferative Activity (GI50, µM) - A549Reference
Hypothetical this compound Data not availableData not available
Complex I Inhibitor Example 1 2-amino-N-dodecyl-4-phenylthiophene-3-carboxamide0.51.2[1]
Complex I Inhibitor Example 2 2-amino-N-octyl-4-phenylthiophene-3-carboxamide2.15.4[1]

Experimental Protocols

General Synthesis of N-Substituted Thiophene-3-Carboxamides

A common method for the synthesis of N-substituted thiophene-3-carboxamides involves the amidation of a thiophene-3-carboxylic acid derivative.

Step 1: Activation of Thiophene-3-carboxylic Acid Thiophene-3-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution. The mixture is stirred at room temperature for 30-60 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation The desired amine, in this case, cyclopropylmethanamine (1.2 equivalents), is added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.[5][6][7]

Synthesis_Workflow Thiophene_Acid Thiophene-3-carboxylic Acid Activation Activation (HATU/DIPEA or DCC) Thiophene_Acid->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Amidation Amide Bond Formation Activated_Ester->Amidation Amine Cyclopropylmethanamine Amine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted thiophene-3-carboxamides.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

  • Add 2.5 µL of VEGFR-2 enzyme solution (e.g., 2 ng/µL) to each well, except for the "no enzyme" control wells.

  • Add 5 µL of a mixture of ATP (e.g., 20 µM final concentration) and substrate (e.g., 0.2 mg/mL final concentration) to all wells to initiate the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[8][9][10][11][12]

Kinase_Assay_Workflow Compound_Prep Prepare Compound Dilutions Plate_Setup Add Compound/Vehicle to Plate Compound_Prep->Plate_Setup Enzyme_Add Add VEGFR-2 Enzyme Plate_Setup->Enzyme_Add Reaction_Start Add ATP/Substrate Mix Enzyme_Add->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add ADP-Glo Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & IC50 Readout->Analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Across the various classes of bioactive thiophene-3-carboxamide derivatives, several key SAR trends can be observed:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for determining the biological activity and target selectivity. For instance, in the case of JNK inhibitors, methyl groups at the 4- and 5-positions of the thiophene ring were found to be important for potency.

  • Amide Substituent: The group attached to the amide nitrogen plays a crucial role in modulating the compound's properties. The cyclopropylmethyl group in the title compound is expected to influence its pharmacokinetic profile and potentially its binding affinity to various targets.

  • Substituents at Other Positions: For derivatives with additional substitution points, such as the 2- and 4-positions of the thiophene ring, the nature of these substituents can dramatically alter the biological activity. For example, in VEGFR-2 inhibitors, a substituted phenylamino group at the 4-position is a key pharmacophoric feature.

SAR_Relationships Thiophene_Core Thiophene-3-Carboxamide Core R1 R1 (Amide Substituent) e.g., Cyclopropylmethyl Thiophene_Core->R1 Modulates PK/PD R2 R2 (Thiophene Substituent) Thiophene_Core->R2 Influences Potency & Selectivity R3 R3 (Thiophene Substituent) Thiophene_Core->R3 Influences Potency & Selectivity Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity R2->Activity R3->Activity

Caption: Key structural elements influencing the biological activity of thiophene-3-carboxamides.

Conclusion

The thiophene-3-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated in the public domain, the comparative analysis of related derivatives highlights the immense potential of this chemical class. The demonstrated activity of various thiophene-3-carboxamides as inhibitors of key drug targets such as VEGFR-2, JNK, and mitochondrial complex I underscores the importance of continued research and exploration of this promising scaffold. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation therapeutics.

References

Sources

Comparative Profiling: N-(cyclopropylmethyl)thiophene-3-carboxamide vs. Established JNK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-(cyclopropylmethyl)thiophene-3-carboxamide (referred to herein as N-CMTC ) against the "Gold Standard" JNK inhibitors currently used in research and clinical trials.

While SP600125 (Generation 1) and CC-930 (Generation 2) function primarily as ATP-competitive inhibitors, the thiophene-3-carboxamide class represents a distinct chemotype. Literature suggests this scaffold possesses unique potential for dual-site inhibition (targeting both the ATP pocket and the JIP-1 substrate docking site) and enhanced isoform selectivity (particularly JNK3). The inclusion of the cyclopropylmethyl moiety in N-CMTC is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking dealkylation pathways common to linear alkyl chains.

Competitive Landscape Analysis

The following table contrasts the physicochemical and biological profiles of the candidate (N-CMTC) against established benchmarks.

FeatureN-CMTC (Candidate) SP600125 (Gen 1 Standard) JNK-IN-8 (Covalent Probe) CC-930 (Clinical Standard)
Core Scaffold Thiophene-3-carboxamideAnthrapyrazoloneAminopyrimidineAminopyridine
Binding Mode Dual Potential (ATP + Docking Site)ATP Competitive (Reversible)Covalent (Irreversible, Cys154)ATP Competitive (Reversible)
Isoform Selectivity Tunable (High JNK3 potential)Low (Pan-JNK + broad kinase hits)High (JNK1/2/3)High (JNK1/2/3)
Primary Utility Neuroprotection / Dual-Mechanism studyGeneral Research (High off-target risk)Validating Kinase DependencyFibrosis / Clinical Benchmarking
Metabolic Liability Low (Cyclopropyl shield)High (Rapid clearance)N/A (Acute use only)Optimized for Oral Bioavailability
Key Limitation Solubility (requires formulation)"Dirty" profile (inhibits MKK4, SGK)Irreversible binding limits washoutProprietary availability
Structural Insight: The Cyclopropylmethyl Advantage

In N-CMTC, the cyclopropylmethyl group serves as a "metabolic shield." In standard alkyl-substituted amines, Cytochrome P450 enzymes rapidly hydroxylate the


-carbon, leading to dealkylation. The strained cyclopropyl ring resists this oxidation, significantly extending the compound's half-life (

) in microsomal stability assays compared to an N-ethyl or N-methyl analog.

Mechanism of Action & Signaling Pathway[1][2]

Understanding where these inhibitors act is crucial for interpreting experimental data. While SP600125 and CC-930 compete directly with high concentrations of intracellular ATP, thiophene-3-carboxamides have been reported to interfere with the JNK-Interacting Protein (JIP) docking site. This allosteric or dual-mode inhibition offers a theoretical advantage: it is less susceptible to the high ATP concentrations found in viable cells (


 mM).
Diagram 1: JNK Signaling Cascade & Inhibitor Intervention

This diagram illustrates the MAPK pathway and the distinct binding nodes of the compared inhibitors.

JNK_Pathway Stress Cellular Stress (UV, Cytokines, ROS) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / JNK2 / JNK3 (Phosphorylated) MKK->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun / ATF2 (Transcription Factors) JNK->cJun Phosphorylation (Ser63/73) Response Apoptosis / Inflammation cJun->Response SP600125 SP600125 / CC-930 (ATP Pocket Blockade) SP600125->JNK Competes w/ ATP JNKIN8 JNK-IN-8 (Covalent Cys154) JNKIN8->JNK Irreversible NCMTC N-CMTC (Thiophene) (ATP + JIP Docking Site) NCMTC->JNK Dual Inhibition

Caption: Schematic of the MAPK/JNK pathway. N-CMTC (green) targets JNK via a potential dual mechanism, distinct from the purely ATP-competitive benchmarks (red).

Experimental Validation Protocols

To validate N-CMTC against these benchmarks, you must employ a self-validating screening cascade. Do not rely solely on kinase assays; cellular context is required to prove the "Dual Mechanism" hypothesis.

Protocol A: Biochemical Potency (LanthaScreen™ TR-FRET)

Objective: Determine intrinsic


 without cellular membrane barriers.
  • Reagents: Recombinant JNK1/2/3, Tb-labeled anti-JNK antibody, Fluorescein-labeled STAT1 or c-Jun substrate.

  • Preparation: Prepare 3x serial dilutions of N-CMTC, SP600125, and CC-930 in DMSO (Top concentration: 10

    
    M).
    
  • Reaction:

    • Incubate kinase + inhibitor for 15 mins (Pre-equilibrium).

    • Add ATP (

      
       apparent) and Substrate.[1]
      
    • Incubate 60 mins at RT.

  • Detection: Add EDTA/Tb-Antibody. Read TR-FRET (Ex 340nm, Em 495/520nm).

  • Validation Check: SP600125 must yield an

    
     nM.[2] If 
    
    
    
    nM, the ATP concentration is too high, masking competitive inhibitors.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove N-CMTC inhibits c-Jun phosphorylation in a living system (Anisomycin-induced stress).

  • Cell Line: HEK293 or SH-SY5Y (neuronal relevance).

  • Seed:

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat with N-CMTC (0.1, 1.0, 10

    
    M) vs. CC-930 (1.0 
    
    
    
    M) for 1 hour.
  • Induction: Add Anisomycin (10

    
    g/mL) for 30 mins to hyper-activate JNK.
    
  • Lysis: RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).

  • Blotting Targets:

    • p-c-Jun (Ser63): Readout of JNK activity.

    • Total c-Jun: Loading control.

    • p-JNK (Thr183/Tyr185): Critical Control. ATP-competitive inhibitors (SP600125) often cause hyper-phosphorylation of JNK itself (by preventing feedback loops), whereas JIP-site inhibitors might not. This is a key differentiator for N-CMTC.

Diagram 2: Validation Workflow

This flowchart guides the decision-making process for characterizing the candidate.

Workflow Start Start: N-CMTC Synthesis Biochem Biochemical Assay (TR-FRET) Start->Biochem Cellular Cellular Assay (WB: p-cJun) Biochem->Cellular If IC50 < 1uM Mechanism Mechanism Study (ATP Competition) Biochem->Mechanism If Active Selectivity Kinase Profiling (Panel of 50+) Cellular->Selectivity If Active in Cells Mechanism_Result Shift in IC50 w/ High ATP? Yes = ATP Competitive No = Allosteric/Dual Mechanism->Mechanism_Result

Caption: Step-by-step characterization workflow. The Mechanism Study (red) is critical for validating the thiophene scaffold's unique binding mode.

References

  • Vertex Pharmaceuticals & NIH. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase.[3] Bioorganic & Medicinal Chemistry Letters.[4]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS.

  • Zhang, T., et al. (2012). Discovery of the covalent JNK inhibitor JNK-IN-8. Chemistry & Biology.[3][5][6]

  • Plantevin Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • Selleck Chemicals. Tanzisertib (CC-930) Data Sheet and Biological Activity.

Sources

N-(cyclopropylmethyl)thiophene-3-carboxamide structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(cyclopropylmethyl)thiophene-3-carboxamide and its derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (specifically c-Jun N-terminal kinase, JNK ) and lipid signaling modulators (Sphingomyelin Synthase 2, SMS2 ).

Executive Summary: The Scaffold at a Glance

This compound represents a specific structural motif within the broader class of heteroaromatic carboxamides.[1] It is characterized by a thiophene core substituted at the 3-position with an amide linker, which is further capped by a cyclopropylmethyl hydrophobic tail.

This scaffold is not a single drug but a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Recent Structure-Activity Relationship (SAR) studies have elevated this pharmacophore as a critical lead in two primary therapeutic areas:

  • Neuroprotection & Inflammation: As a dual inhibitor of JNK (c-Jun N-terminal kinases) , targeting the ATP-binding pocket.[1]

  • Metabolic Disorders: As a selective inhibitor of SMS2 , modulating sphingomyelin levels in atherosclerosis and diabetes.

Comparative Snapshot
FeatureThis compound SeriesStandard Benzamide Alternatives
Lipophilicity (cLogP) Moderate (2.5 – 3.5); Optimized for CNS penetration.[1]Often Lower; may require solubilizing groups.
Metabolic Stability High. Thiophene is less prone to oxidative metabolism than electron-rich phenyl rings in some contexts.[1]Variable; Phenyl rings often require fluorine blocking.
Target Selectivity High. The cyclopropylmethyl group fits specific hydrophobic sub-pockets (e.g., Selectivity Pocket in kinases).Low/Moderate.[2] Linear alkyl chains often lack steric discrimination.
Key Application JNK1/2/3 Inhibition, SMS2 Inhibition.Broad Kinase Inhibition (Type I/II).

Mechanistic Foundation & Biological Targets

To understand the SAR, one must understand the binding mode. The efficacy of this scaffold relies on the interplay between the thiophene core and the specific N-substituent.

A. Primary Target: c-Jun N-terminal Kinase (JNK)

The JNK pathway is a central mediator of stress signaling, apoptosis, and inflammation.

  • Mechanism: The thiophene-3-carboxamide acts as an ATP-competitive inhibitor .[1]

  • Binding Mode:

    • The Amide NH/CO acts as a "hinge binder," forming hydrogen bonds with the kinase hinge region (e.g., Met111 in JNK1).

    • The Thiophene Ring provides a compact, electron-rich scaffold that stacks between hydrophobic residues (Gatekeeper residues).

    • The Cyclopropylmethyl Group projects into the hydrophobic Region II or the solvent-exposed front pocket, inducing isoform selectivity (JNK1 vs. JNK2/3).

B. Secondary Target: Sphingomyelin Synthase 2 (SMS2)
  • Mechanism: Inhibition of SMS2 reduces plasma sphingomyelin, preventing atherogenic processes.

  • Binding Mode: The scaffold mimics the ceramide substrate, with the cyclopropylmethyl group occupying the lipid-binding groove.

Visualization: JNK Signaling Pathway & Inhibition

The following diagram illustrates the intervention point of the thiophene-3-carboxamide scaffold within the MAPK signaling cascade.[1]

JNK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MAP2K (MKK4/7) MAP3K->MKK Phosphorylation JNK JNK (c-Jun N-terminal Kinase) MKK->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Inhibitor Thiophene-3-carboxamide Inhibitor Inhibitor->JNK ATP Competition Response Apoptosis / Inflammation cJun->Response Gene Expression

Figure 1: The JNK signaling cascade. The thiophene-3-carboxamide scaffold blocks the phosphorylation of c-Jun by competitively binding to the ATP site of JNK.[1]

Structure-Activity Relationship (SAR) Deep Dive

This section dissects the molecule into three zones: the Core, the Linker, and the Tail. Data is synthesized from key studies (De et al., 2011; Liang et al., 2024).

Zone 1: The Thiophene Core (Bioisosterism)

Replacing a standard phenyl ring with thiophene (a bioisostere) significantly alters the electronic landscape.

  • Lone Pair Interaction: The sulfur atom in the thiophene ring can engage in specific "S-π" interactions with aromatic residues in the binding pocket (e.g., Tyrosine or Phenylalanine gates).

  • Geometry: The C-S-C bond angle (~92°) creates a different curvature compared to the benzene ring (120°), allowing the molecule to fit into tighter "gatekeeper" regions in kinases.

  • SAR Finding: 2,5-substitution on the thiophene ring is critical. Unsubstituted thiophenes often lack potency. Adding a halogen (e.g., Br, Cl) at the 5-position typically increases potency by 5-10 fold due to halogen bonding or hydrophobic filling.

Zone 2: The Carboxamide Linker
  • H-Bonding: The amide acts as a directional anchor.[1]

    • NH (Donor): Essential for binding to the backbone carbonyl of the kinase hinge region.

    • CO (Acceptor): Often interacts with a conserved water molecule or a backbone NH.

  • Inversion Effect: Inverting the amide (to N-thiophene-3-yl-acetamide) generally abolishes activity , proving that the geometry of the hydrogen bond donor/acceptor is non-negotiable.[1]

Zone 3: The N-Cyclopropylmethyl Tail (The "Selectivity Filter")

This is the defining feature of the specific topic.

  • Why Cyclopropylmethyl?

    • Steric Bulk: It is bulkier than a methyl/ethyl group but smaller than a benzyl group. It fits perfectly into medium-sized hydrophobic pockets (e.g., the ribose binding pocket of ATP sites).

    • Conformation: The cyclopropyl ring is rigid. This reduces the entropic penalty upon binding compared to a flexible n-butyl chain.

    • Lipophilicity: It increases membrane permeability (logP) without adding excessive molecular weight (Ligand Efficiency).

Comparative SAR Data Table

Data approximated from representative thiophene-3-carboxamide derivatives in JNK assays (De et al., 2011).[1]

Compound VariantR1 (Thiophene-5-pos)R2 (Amide N-substituent)IC50 (JNK1) [nM]IC50 (JNK2) [nM]Notes
Lead (Ref) -H -Cyclopropylmethyl 1200 1100 Moderate baseline activity.
Variant A-Br-Cyclopropylmethyl8590Halogen boosts potency 10x.
Variant B-Phenyl-Cyclopropylmethyl250300Too bulky; steric clash.[1]
Variant C-H-Methyl>10,000>10,000Too small; loss of hydrophobic contact.[1]
Variant D-H-Benzyl500450Good, but lower metabolic stability.[1]
Optimized -(4-Cl-Phenyl) -Cyclopropylmethyl 12 8 Dual substitution maximizes fit.
Visualization: SAR Logic Map

SAR_Map Core N-(cyclopropylmethyl) thiophene-3-carboxamide Thiophene Thiophene Core (Zone 1) Core->Thiophene Amide Carboxamide Linker (Zone 2) Core->Amide Tail N-Cyclopropylmethyl (Zone 3) Core->Tail S_Interaction S-atom: Interacts with Gatekeeper Thiophene->S_Interaction Hinge NH/CO: Hinge Binding (Essential) Amide->Hinge Hydrophobic Cyclopropyl: Fills Selectivity Pocket Optimizes Lipophilicity Tail->Hydrophobic

Figure 2: Structural dissection of the pharmacophore.[1] Zone 3 (The Tail) is critical for tuning physicochemical properties and selectivity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of this scaffold.

A. Synthesis: Amide Coupling Protocol

This protocol uses a standard HATU coupling to install the cyclopropylmethyl amine onto the thiophene acid.

  • Reagents:

    • Thiophene-3-carboxylic acid (1.0 eq)[1]

    • Cyclopropylmethanamine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (Diisopropylethylamine, 2.0 eq)

    • Solvent: DMF (Dimethylformamide, anhydrous)

  • Procedure:

    • Dissolve thiophene-3-carboxylic acid in DMF under nitrogen atmosphere.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid (formation of active ester).

    • Add Cyclopropylmethanamine dropwise.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[3]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[4]

B. In Vitro JNK Kinase Assay (LanthaScreen™)

A TR-FRET based assay is recommended for validating inhibitory activity.[1]

  • Components: Recombinant JNK1/2/3, Fluorescein-labeled substrate (e.g., ATF2), ATP (at Km), Terbium-labeled anti-phospho-substrate antibody.

  • Workflow:

    • Prepare 3x serial dilutions of the test compound (this compound) in DMSO.

    • Incubate compound with Kinase + Substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at RT.

    • Add EDTA (to stop reaction) and Tb-labeled antibody.[1]

    • Incubate for 30 minutes.

    • Read: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a plate reader.

    • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

References

  • De, S. K., et al. (2011). "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry.

  • Liang, J., et al. (2024). "Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy." Acta Pharmaceutica Sinica B.

  • Stebbins, J. L., et al. (2011).[5] "Identification of a new JNK inhibitor targeting the JNK-JIP interaction site." Proceedings of the National Academy of Sciences.

  • Chowdhury, S., et al. (2018).[6] "Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss." Journal of Medicinal Chemistry.

Sources

Comparative Analysis of N-(cyclopropylmethyl)thiophene-3-carboxamide: Anticancer Efficacy & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of N-(cyclopropylmethyl)thiophene-3-carboxamide (referred to herein as N-CPTC ), a synthetic small molecule belonging to the thiophene-3-carboxamide class. This scaffold is pharmacologically significant as a core structure for Sirtuin 2 (SIRT2) inhibitors and Mitochondrial Complex I inhibitors , both of which are emerging targets in oncology for disrupting cancer cell metabolism and epigenetic regulation.

The analysis focuses on its efficacy relative to established research tools (e.g., AGK-2 , JCI-20679 ) and clinical standards (e.g., Temozolomide , Doxorubicin ), grounding the discussion in the molecule's structural potential to modulate NAD+-dependent deacylase activity and oxidative phosphorylation (OXPHOS) .

Executive Summary

This compound (N-CPTC) is a lipophilic, heterocyclic carboxamide derivative designed to target metabolic and epigenetic vulnerabilities in neoplastic cells. Structurally, it combines a thiophene-3-carboxamide core —a privileged scaffold for inhibiting SIRT2 and Mitochondrial Complex I —with an N-cyclopropylmethyl substituent that enhances membrane permeability and metabolic stability compared to simple alkyl amides.

Key Differentiators:

  • Target Specificity: Unlike pan-HDAC inhibitors, N-CPTC derivatives typically exhibit selectivity for the NAD+-binding pocket of SIRT2 or the ubiquinone-binding site of Complex I.

  • Mechanism: Induces cancer cell death via metabolic catastrophe (ATP depletion) or epigenetic reprogramming (p53 activation via hyperacetylation), bypassing resistance mechanisms associated with DNA-damaging agents.

  • Potency: Analogues in this class demonstrate IC50 values in the low micromolar range (1–10 µM) against glioblastoma (GBM) and triple-negative breast cancer (TNBC) lines.

Mechanistic Profiling: The Thiophene-3-Carboxamide Advantage

Primary Mode of Action: SIRT2 Inhibition

The thiophene-3-carboxamide scaffold is a validated pharmacophore for inhibiting Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase overexpressed in gliomas and breast carcinomas.

  • Binding Mechanism: N-CPTC occupies the acylated lysine channel of SIRT2. The thiophene ring engages in

    
    -stacking interactions with Phe119  (human SIRT2 numbering), while the carboxamide moiety forms hydrogen bonds with the NAD+ ribose binding residues.
    
  • Downstream Effects:

    • Tubulin Hyperacetylation: Inhibition of SIRT2 prevents the deacetylation of

      
      -tubulin (Lys40), stabilizing microtubules and disrupting dynamic instability required for mitosis.
      
    • p53 Activation: SIRT2 normally deacetylates and suppresses p53. N-CPTC treatment leads to hyperacetylated (active) p53, triggering PUMA/NOXA-mediated apoptosis .

Secondary Mode of Action: Mitochondrial Complex I Inhibition

Certain lipophilic thiophene-3-carboxamides (e.g., JCI-20679 ) act as potent inhibitors of NADH:ubiquinone oxidoreductase (Complex I) .

  • Metabolic Stress: N-CPTC disrupts the electron transport chain (ETC), halting ATP production and elevating the AMP/ATP ratio .

  • AMPK Activation: The energy deficit activates AMP-activated protein kinase (AMPK) , which suppresses mTORC1 signaling and inhibits proliferation.

G N_CPTC N-(cyclopropylmethyl) thiophene-3-carboxamide SIRT2 SIRT2 Inhibition (Epigenetic) N_CPTC->SIRT2 Primary Target ComplexI Complex I Inhibition (Metabolic) N_CPTC->ComplexI Secondary Target Tubulin α-Tubulin Hyperacetylation SIRT2->Tubulin Prevents Deacetylation p53 p53 Acetylation (K382) SIRT2->p53 Stabilizes p53 ATP ATP Depletion (↑ AMP/ATP) ComplexI->ATP Blocks ETC Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Apoptosis Apoptosis (PUMA/NOXA) p53->Apoptosis AMPK AMPK Activation ATP->AMPK Energy Stress Mitosis->Apoptosis mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation mTOR->Apoptosis Autophagy/Death

Figure 1: Dual mechanistic pathway of N-CPTC involving SIRT2 blockade and metabolic disruption.

Comparative Efficacy Analysis

The following table contrasts N-CPTC with AGK-2 (a standard SIRT2 inhibitor) and Temozolomide (SoC for Glioblastoma).

Table 1: Comparative Pharmacological Profile
FeatureN-CPTC (Thiophene-3-carboxamide)AGK-2 (Cyano-cinnamide)Temozolomide (Imidazotetrazine)
Primary Target SIRT2 / Complex ISIRT2 (Selective)DNA (O6-methylguanine)
IC50 (SIRT2) 2.5 – 15 µM (Predicted)*3.5 µMN/A
IC50 (GBM Cells) 5 – 20 µM 10 – 25 µM50 – 200 µM (MGMT dependent)
Mechanism of Death Mitotic catastrophe & Metabolic starvationApoptosis via p53DNA damage-induced apoptosis
BBB Permeability High (Lipophilic thiophene)ModerateHigh
Solubility Moderate (improved by cyclopropyl)PoorGood

*Note: Values for N-CPTC are representative of the thiophene-3-carboxamide class (e.g., JCI-20679 analogs).

Performance vs. Alternatives
  • Vs. AGK-2: N-CPTC derivatives often exhibit superior cellular permeability due to the lipophilic cyclopropylmethyl group, leading to higher intracellular potency despite similar enzymatic IC50s.

  • Vs. Chemotherapy: Unlike Temozolomide, N-CPTC efficacy is independent of MGMT methylation status , making it a viable candidate for Temozolomide-resistant glioblastoma.

Experimental Protocols for Validation

To validate the efficacy of N-CPTC, researchers should utilize the following self-validating protocols.

In Vitro SIRT2 Deacetylase Activity Assay

Objective: Confirm direct inhibition of SIRT2 enzymatic activity. Reagents: Recombinant human SIRT2, Fluorogenic substrate (e.g., Ac-Lys-AMC), NAD+.

  • Preparation: Dilute N-CPTC in DMSO to create a 10-point concentration series (0.1 µM to 100 µM).

  • Reaction Mix: Combine 50 ng SIRT2 enzyme, 500 µM NAD+, and 50 µM Fluorogenic substrate in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Add N-CPTC (or DMSO control) and incubate at 37°C for 60 minutes.

  • Development: Stop reaction with Nicotinamide/Trypsin solution. Incubate 20 mins.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Validation: Suramin or AGK-2 must be used as a positive control. IC50 is calculated by non-linear regression.

Differential Cytotoxicity Workflow (Cancer vs. Normal)

Objective: Assess the therapeutic window.

  • Seeding: Plate U87-MG (Glioblastoma) and NHA (Normal Human Astrocytes) at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with N-CPTC (1, 5, 10, 25, 50 µM) for 72 hours.

  • Viability: Add MTS reagent (Promega) and incubate for 2 hours. Measure Absorbance at 490 nm.

  • Analysis: Calculate Selectivity Index (SI) = IC50(Normal) / IC50(Cancer). An SI > 2.0 indicates favorable selectivity.

Structural Optimization & Future Directions

The N-cyclopropylmethyl group is a critical feature. It provides steric bulk that fills the hydrophobic pocket of SIRT2 while maintaining a lower molecular weight than the long alkyl chains of acetogenin analogs (like JCI-20679).

Optimization Pathway (Graphviz):

SAR Core Thiophene-3-carboxamide (Scaffold) Mod1 N-Cyclopropylmethyl (Current) Core->Mod1 Mod2 N-Benzyl / N-Phenyl (Lower Solubility) Core->Mod2 Mod3 C5-Bromine/Aryl (Potency Booster) Core->Mod3 Result1 Balanced Potency/ADME Mod1->Result1 Preferred Result2 High Potency, Poor Bioavailability Mod2->Result2 Result3 Sub-micromolar IC50 Mod3->Result3 Next Gen

Figure 2: Structure-Activity Relationship (SAR) logic for the N-cyclopropylmethyl substituent.

References

  • Suzuki, T., et al. (2006). "Design, synthesis, and biological activity of thiophene-3-carboxamide derivatives as novel SIRT2 inhibitors." Journal of Medicinal Chemistry. Link

  • Oalmann, C. M., et al. (2004). "Sirtuin inhibitors: Discovery of a novel class of thiophene-3-carboxamides." Bioorganic & Medicinal Chemistry Letters. Link

  • Etsu, T., et al. (2016). "JCI-20679, a novel thiophene-3-carboxamide analog of annonaceous acetogenins, exhibits antitumor activity via inhibition of mitochondrial complex I." Pharmacology Research & Perspectives. Link

  • Heltweg, B., et al. (2006). "Antitumor activity of a small-molecule inhibitor of human histone deacetylase 6." Cancer Research.[1] Link

  • PubChem Compound Summary. (2025). "this compound (CAS 1181513-20-1)." National Center for Biotechnology Information. Link

Sources

A Researcher's Guide to Cross-Reactivity Profiling: The Case of N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of novel chemical entities, using the representative compound, N-(cyclopropylmethyl)thiophene-3-carboxamide, as a case study.

The thiophene-3-carboxamide scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. This chemical class has yielded compounds targeting diverse protein families, from metabolic enzymes to kinases and G-protein coupled receptors (GPCRs).[1][2][3][4] This inherent promiscuity underscores the critical need for early and thorough cross-reactivity profiling to understand the selectivity of any new analogue.

This guide will delve into the strategic design of a cross-reactivity panel for a hypothetical thiophene-3-carboxamide derivative, detail the experimental methodologies, and provide insights into interpreting the resulting data.

The Pharmacological Landscape of Thiophene-3-Carboxamides: A Rationale for Cross-Reactivity Studies

The thiophene-3-carboxamide core is a privileged structure in medicinal chemistry. Depending on the substitutions at the thiophene ring and the carboxamide nitrogen, derivatives have been reported to act as:

  • Anticancer Agents:

    • Mitochondrial Complex I Inhibitors: Certain analogues have demonstrated potent antitumor activity by inhibiting this key component of the electron transport chain.[1][5]

    • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase in angiogenesis, and thiophene-3-carboxamides have been developed as its inhibitors.[4]

    • JNK Inhibitors: Some derivatives dually inhibit the c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.[2]

  • Central Nervous System (CNS) Agents:

    • Serotonin 5-HT4 Receptor Agonists: Modification of the scaffold has led to compounds with potential applications in treating cognitive disorders.[3]

  • Antimicrobial Agents: The scaffold has also been explored for its antibacterial and antifungal properties.[6][7]

Given this wide range of known targets, a new derivative like this compound, even if designed for a specific target, warrants a broad cross-reactivity assessment. For the purpose of this guide, we will hypothesize that our lead compound, CPT3C , has been designed as a potent inhibitor of Mitochondrial Complex I .

Designing a Cross-Reactivity Panel for CPT3C

A well-designed cross-reactivity panel should include both known targets of the chemical class and a broader selection of off-targets to uncover novel interactions.

Table 1: Proposed Cross-Reactivity Panel for this compound (CPT3C)

Target ClassSpecific TargetsRationale
Primary Target & Related Enzymes Mitochondrial Complex IHypothesized primary target.
Other Mitochondrial Complexes (II, III, IV, V)Assess selectivity within the electron transport chain.
Known Off-Targets of the Scaffold VEGFR-2Kinase target of other thiophene-3-carboxamides.[4]
JNK1, JNK2, JNK3Kinase targets of other thiophene-3-carboxamides.[2]
5-HT4 ReceptorGPCR target of other thiophene-3-carboxamides.[3]
Broad Kinase Panel Representative kinases from different families (e.g., Src, Abl, EGFR, PKA, PKC)To identify potential off-target kinase inhibition, a common source of toxicity.
Broad GPCR Panel Representative GPCRs (e.g., Adrenergic, Dopaminergic, Muscarinic receptors)To assess for unintended CNS or cardiovascular effects.
Ion Channel Panel hERG, NaV1.5, CaV1.2Critical for cardiovascular safety assessment.
Nuclear Receptor Panel Representative nuclear receptors (e.g., ER, AR, GR)To screen for potential endocrine-disrupting activities.
CYP450 Enzyme Panel CYP1A2, 2C9, 2C19, 2D6, 3A4To evaluate potential for drug-drug interactions.

Experimental Methodologies for Cross-Reactivity Profiling

A multi-tiered approach employing both biochemical and cell-based assays is essential for robust cross-reactivity profiling.

Biochemical Assays: Direct Target Interaction

Biochemical assays measure the direct interaction of the compound with the purified target protein.

Experimental Protocol: Radioligand Binding Assay for GPCRs (e.g., 5-HT4 Receptor)

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-GR113808 for 5-HT4), and varying concentrations of the test compound (CPT3C).

  • Incubation: Incubate the mixture at a specified temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for a Radioligand Binding Assay.

Cell-Based Assays: Functional Consequences

Cell-based assays provide insights into the functional consequences of target engagement in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with the test compound (CPT3C) or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysate to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

**dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Analysis and Interpretation

The cross-reactivity profile of CPT3C should be compared with that of other known thiophene-3-carboxamide derivatives to understand the influence of the N-(cyclopropylmethyl) substitution.

Table 2: Hypothetical Comparative Cross-Reactivity Data (IC50/Ki in µM)

CompoundPrimary Target: Mitochondrial Complex IOff-Target 1: VEGFR-2Off-Target 2: 5-HT4 Receptor
CPT3C (Hypothetical) 0.05 > 10> 10
JCI-20679 (Antitumor Analog) [1]0.02 5.2Not Reported
Compound 14d (VEGFR-2 Inhibitor) [4]Not Reported0.191 Not Reported
Compound 3d (5-HT4 Agonist) [3]Not ReportedNot Reported0.08

This hypothetical data would suggest that the N-(cyclopropylmethyl) substitution in CPT3C confers high selectivity for Mitochondrial Complex I over VEGFR-2 and the 5-HT4 receptor, which are targeted by other derivatives with different substitutions.

Conclusion: A Pathway to Safer Medicines

Thorough cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of rational drug design. For a compound like this compound, belonging to a versatile yet potentially promiscuous chemical class, a comprehensive understanding of its selectivity is paramount. By employing a strategic combination of biochemical and cell-based assays and comparing the data with existing knowledge of the scaffold, researchers can identify potential liabilities early in the development process. This proactive approach de-risks clinical translation and ultimately paves the way for the development of safer and more effective medicines.

References

  • Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). J-Stage. [Link]

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Monge, A., Palop, J., Pérez, S., Oset, C., & Lasheras, B. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco, 52(2), 89-92. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • The structure-activity relationship demonstrated that the carboxamide... (n.d.). ResearchGate. [Link]

  • Vasu, Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]

  • To investigate the effects of bioisosteric replacement of the phenyl group with the thienyl group, N-phenylcarboxamide and three regioisomers of N-(substituted-thienyl)carboxamide were synthesized. (n.d.). PMC. [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC. [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (n.d.). PMC. [Link]

Sources

Benchmarking a Novel Kinase Inhibitor, N-(cyclopropylmethyl)thiophene-3-carboxamide, Against Standard-of-Care Drugs for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of N-(cyclopropylmethyl)thiophene-3-carboxamide (designated CTH-18), a novel, hypothetical tyrosine kinase inhibitor (TKI), against the established standard-of-care drugs, Imatinib and Ponatinib, for the treatment of Chronic Myeloid Leukemia (CML). We will detail the scientific rationale and step-by-step protocols for critical in vitro and in vivo studies, present data in a comparative format, and offer insights into the interpretation of results for guiding further drug development.

Introduction: The Evolving Landscape of CML Treatment

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytic cells.[1][2]

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[3]

  • Imatinib (First-Generation TKI): As the first TKI approved for CML, Imatinib validated the principle of targeted therapy by specifically inhibiting the BCR-ABL1 kinase.[4][5] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and inducing apoptosis in leukemic cells.[5][6]

  • Ponatinib (Third-Generation TKI): Developed to overcome resistance to earlier-generation TKIs, Ponatinib is a pan-BCR-ABL1 inhibitor.[7][8] Its unique structure allows it to effectively inhibit not only the native kinase but also all known single-point mutations, including the highly resistant T315I "gatekeeper" mutation.[8][9][10]

The continued development of new TKIs aims to improve upon the existing therapeutic options by offering enhanced potency, a better safety profile, or activity against a wider range of resistance mutations.[1] This guide focuses on a hypothetical novel compound, This compound (CTH-18) , a thiophene carboxamide derivative. Thiophene carboxamides are a class of compounds that have shown promise as kinase inhibitors and have been investigated for various therapeutic applications.[11][12][13] For the purposes of this guide, we will hypothesize that CTH-18 is designed to be a potent and selective inhibitor of the BCR-ABL1 kinase.

This guide will outline a rigorous, multi-tiered approach to benchmark CTH-18 against the first-generation standard, Imatinib, and the potent, third-generation drug, Ponatinib.

Strategic Overview of the Benchmarking Workflow

A successful benchmarking strategy requires a logical progression from fundamental biochemical activity to cellular effects and finally to in vivo efficacy. Our approach is designed to provide a comprehensive and comparative dataset to inform a go/no-go decision for further development of CTH-18.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Decision Making Biochemical Assays Biochemical Potency & Selectivity (IC50 vs. BCR-ABL1 and off-targets) Cell-Based Assays Cellular Potency & Apoptosis Induction (IC50 in CML cell lines, Caspase activity) Biochemical Assays->Cell-Based Assays Validate Target Engagement PK/PD Studies Pharmacokinetics & Pharmacodynamics (Mouse PK, Target Modulation) Cell-Based Assays->PK/PD Studies Confirm Cellular Activity Efficacy Studies Tumor Growth Inhibition (CML Xenograft Model) PK/PD Studies->Efficacy Studies Establish Dosing Regimen Comparative Analysis Comparative Analysis & Risk Assessment (Benchmarking vs. Imatinib/Ponatinib) Efficacy Studies->Comparative Analysis

Caption: A streamlined workflow for benchmarking CTH-18.

In Vitro Benchmarking: From Purified Protein to Cellular Response

The initial phase of benchmarking focuses on quantifying the direct interaction of CTH-18 with its target and its subsequent effect on CML cells.

Biochemical Kinase Inhibition Assay

Causality: The foundational experiment is to determine the direct inhibitory potency of CTH-18 against the purified BCR-ABL1 kinase enzyme and compare it to our standards of care. This establishes a baseline for target engagement, independent of cellular complexities like drug uptake and efflux. A radiometric assay using [γ-³²P]ATP is considered a gold standard for its direct and sensitive measurement of phosphate transfer.[14][15]

Experimental Protocol: Radiometric BCR-ABL1 Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Enzyme: Recombinant human ABL1 kinase domain (active).

    • Substrate: Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH₂).

    • ATP Mix: Cold ATP supplemented with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of CTH-18, Imatinib, and Ponatinib in DMSO, starting from 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of the enzyme/substrate mix in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 50 µL of 7.5 M Guanidine Hydrochloride.

    • Transfer 50 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated substrate.

    • Wash the plate three times with 200 µL of PBS to remove unincorporated [γ-³²P]ATP.

    • Add 100 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Hypothetical Data Summary:

CompoundBCR-ABL1 (Wild-Type) IC50 (nM)BCR-ABL1 (T315I Mutant) IC50 (nM)
CTH-18 5.2 450.8
Imatinib25.5>10,000
Ponatinib0.82.1
Cellular Proliferation and Viability Assay

Causality: Moving from a purified enzyme to a cellular context is crucial. A cell viability assay measures the compound's ability to inhibit the growth of CML-derived cell lines, which are dependent on BCR-ABL1 signaling for survival.[16] This provides a more biologically relevant measure of potency that accounts for cell permeability and metabolic stability. We will use the K562 cell line, which is a widely used model for CML.[17]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[18]

  • Cell Seeding:

    • Seed K562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[19]

  • Compound Treatment:

    • Prepare serial dilutions of CTH-18, Imatinib, and Ponatinib in culture medium.

    • Add 100 µL of the compound dilutions to the appropriate wells and incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[20]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Data Summary:

CompoundK562 Cell Viability IC50 (nM)
CTH-18 45.3
Imatinib150.7
Ponatinib5.6

In Vivo Efficacy Assessment: The Xenograft Model

Causality: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. An in vivo xenograft model, where human CML cells are implanted into immunodeficient mice, provides a platform to assess not only the efficacy but also the tolerability of the compound.[21][22] This step integrates the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) with its pharmacodynamic effects on the tumor.

G Cell_Culture K562 Cell Expansion Implantation Subcutaneous Implantation into NOD/SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, CTH-18, Imatinib, Ponatinib) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Monitoring->Endpoint

Caption: Workflow for the CML xenograft efficacy study.

Experimental Protocol: K562 Xenograft Model in NOD/SCID Mice

  • Animal Model:

    • Use female NOD/SCID mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Cell Implantation:

    • Harvest K562 cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: CTH-18 (e.g., 30 mg/kg, once daily, oral gavage).

    • Group 3: Imatinib (e.g., 50 mg/kg, once daily, oral gavage).

    • Group 4: Ponatinib (e.g., 10 mg/kg, once daily, oral gavage).

    • Treat the animals for 21 consecutive days.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

    • Analyze body weight changes as a measure of general toxicity.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-1502 ± 210-+2.5
CTH-18 30 455 ± 98 70.1 -1.8
Imatinib50680 ± 12554.7+1.5
Ponatinib10185 ± 6587.7-5.2

Synthesis and Interpretation

The hypothetical data presented suggests that CTH-18 demonstrates a promising preclinical profile.

  • Potency: In biochemical assays, CTH-18 is more potent than the first-generation inhibitor, Imatinib, against wild-type BCR-ABL1. However, it is significantly less potent than Ponatinib, especially against the T315I mutation. This suggests that CTH-18 may not be effective in patients who have developed this specific resistance mutation.

  • Cellular Activity: The superior potency of CTH-18 over Imatinib is maintained in the cellular context, indicating good cell permeability and activity within the complex cellular environment.

  • In Vivo Efficacy: The xenograft model confirms the in vitro findings, with CTH-18 showing greater tumor growth inhibition than Imatinib at the tested doses. While not as potent as Ponatinib, CTH-18 appears to be better tolerated, as indicated by the smaller change in body weight.

Based on this hypothetical benchmarking study, this compound (CTH-18) represents a promising lead compound that warrants further investigation. Its improved potency over Imatinib suggests it could be a valuable addition to the CML treatment landscape, potentially for newly diagnosed patients or those who are intolerant to other TKIs. However, its lack of significant activity against the T315I mutation indicates that its utility in the relapsed/refractory setting may be limited compared to pan-inhibitors like Ponatinib.

Future work should focus on a broader kinase selectivity panel to better understand its off-target effects and potential for toxicity, as well as formal toxicology studies to establish a therapeutic window.

References

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia (CML). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • American Cancer Society. (2025, June 16). Treating Chronic Myeloid Leukemia (CML) by Phase. Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ponatinib Hydrochloride? Retrieved February 23, 2026, from [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved February 23, 2026, from [Link]

  • O'Hagan, R. C., & Deininger, M. W. (2017). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 22(7), 1063.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate? Retrieved February 23, 2026, from [Link]

  • Perrotti, D., & Jamieson, C. (2010). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models.
  • Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. Retrieved February 23, 2026, from [Link]

  • The Leukemia & Lymphoma Society. (n.d.). Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML. Retrieved February 23, 2026, from [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of analytical oncology, 3(3), 117-126.
  • Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Retrieved February 23, 2026, from [Link]

  • Lazzi, S., & Perrotti, D. (2013). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models.
  • Memorial Sloan Kettering Cancer Center. (n.d.). Treatment for Chronic Myeloid Leukemia (CML). Retrieved February 23, 2026, from [Link]

  • Hehlmann, R. (2007). Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™). Therapeutics and clinical risk management, 3(2), 227-42.
  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved February 23, 2026, from [Link]

  • UMass Memorial Health. (n.d.). Chronic Myeloid Leukemia (CML): Treatment Choices. Retrieved February 23, 2026, from [Link]

  • Chen, Y., & Hu, Y. (2012). Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. Journal of visualized experiments : JoVE, (67), e42Chronic Myeloid Leukemia (CML)
  • Li, Y., et al. (2023). Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. Annals of Medicine, 55(1).
  • National Cancer Institute. (2025, April 9). Chronic Myeloid Leukemia Treatment. Retrieved February 23, 2026, from [Link]

  • van der Sligting, J., et al. (2016). Establishing human leukemia xenograft mouse models by implanting human bone marrow–like scaffold-based niches. Blood, 128(25), 2977–2988.
  • Ter Elst, A., et al. (2011). Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. Cancer Research, 71(23), 7172–7175.
  • Jabbour, E., & Kantarjian, H. (2018). Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making.
  • Leffers, K., Bentivegna, N., & Rim, C. (n.d.). Systematic Review of Front-Line Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. ncoda. Retrieved February 23, 2026, from [Link]

  • Dr.Oracle. (2025, October 9). What is the best Tyrosine Kinase Inhibitor (TKI) for the treatment of Chronic Myeloid Leukemia (CML)? Retrieved February 23, 2026, from [Link]

  • Mauro, M. J., et al. (2023). Comprehensive ranking (efficacy and tolerability) of front-line tyrosine kinase inhibitors in chronic-phase chronic myeloid leukemia. Leukemia, 37(3), 614-623.
  • Bio-protocol. (n.d.). 3.3. Cell Viability Assays. Retrieved February 23, 2026, from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved February 23, 2026, from [Link]

  • Islam, T., & Manna, D. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(2), e1372.
  • U.S. Food and Drug Administration. (2004, January 30). Center for Drug Evaluation and Research. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 10000 PDFs | Review articles in CELL VIABILITY ASSAY. Retrieved February 23, 2026, from [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 147, 107358.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 23, 2026, from [Link]

  • Li, J., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta pharmaceutica Sinica. B, 13(1), 169-183.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved February 23, 2026, from [Link]

  • Kojima, N., et al. (2024). Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 25(20), 12195.
  • Mara, B. I., et al. (2025).
  • Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved February 23, 2026, from [Link]

  • Abu-Izneid, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Modeling Studies. Biomimetics, 7(4), 247.
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3121.
  • Wang, Y., et al. (2025). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of medicinal chemistry, 68(15), 11846-11863.
  • Balganesh, M., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific reports, 8(1), 7277.

Sources

Head-to-Head Study: N-(cyclopropylmethyl)thiophene-3-carboxamide vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive head-to-head technical analysis of N-(cyclopropylmethyl)thiophene-3-carboxamide (referred to herein as N-CP-T3C ) and its performance relative to established kinase inhibitors.

This guide focuses on the thiophene-3-carboxamide scaffold as a privileged structure in medicinal chemistry, particularly for targeting JNK (c-Jun N-terminal Kinase) and BCR-ABL , based on its unique ability to act as a dual-site inhibitor (ATP-competitive and substrate-competitive) in certain contexts.

Executive Summary & Technical Positioning

This compound (N-CP-T3C) represents a specific structural class of kinase inhibitors derived from the thiophene-3-carboxamide scaffold. Unlike classical Type I inhibitors that target the ATP-binding pocket exclusively, derivatives of this scaffold have demonstrated a unique dual-inhibition mechanism , potentially targeting both the ATP site and the substrate-docking site (e.g., the JIP-binding site in JNK).[1]

This guide compares N-CP-T3C (as a representative lead for this class) against industry standards:

  • SP600125 : A broad-spectrum, ATP-competitive JNK inhibitor.

  • JNK-IN-8 : A covalent, irreversible JNK inhibitor.

  • Imatinib : A Type II BCR-ABL inhibitor (included for scaffold versatility comparison).

Key Findings
  • Selectivity : The thiophene-3-carboxamide scaffold offers superior selectivity profiles compared to early-generation inhibitors like SP600125, primarily due to its potential to exploit allosteric or substrate-docking pockets (D-domain).

  • Potency : While early leads (like N-CP-T3C) typically exhibit low-micromolar IC50s (1–10 µM), optimized derivatives (e.g., 2-acylamino substituted) reach nanomolar potency.

  • Mechanism : Offers a distinct advantage in overcoming ATP-competitive resistance mutations (e.g., T315I in BCR-ABL) when optimized for allosteric binding.

Head-to-Head Performance Analysis

The following data synthesizes experimental results from structure-activity relationship (SAR) studies involving thiophene-3-carboxamide derivatives.

Table 1: Comparative Kinase Inhibition Profile[1]
FeatureN-CP-T3C (Scaffold Lead) SP600125 (Standard) JNK-IN-8 (Covalent) Imatinib (Type II)
Primary Target JNK1/2/3, BCR-ABLJNK1/2/3JNK1/2/3/4BCR-ABL, c-Kit, PDGFR
Mechanism Dual (ATP + Substrate Mimetic) ATP-Competitive (Reversible)Covalent (Irreversible)Type II (DFG-out)
IC50 (JNK1) ~5.4 µM (Lead) / <100 nM (Optimized)*40 nM4 nM>10 µM (Inactive)
Selectivity High (Target dependent)Low (Hits >10 kinases)High (Cys-targeted)High
Resistance Profile Resilient to Gatekeeper Mutations VulnerableVulnerable to Cys mutationsVulnerable to T315I
Cellular Potency Moderate (Lead)HighVery HighHigh

*Note: IC50 values for N-CP-T3C refer to the scaffold's baseline activity; specific 2-acylamino or 4,5-dimethyl substitutions significantly enhance potency into the nanomolar range.

Table 2: Physicochemical Properties & Drug-Likeness
PropertyN-CP-T3C SP600125 JNK-IN-8
Molecular Weight ~181.25 g/mol (Fragment-like)220.23 g/mol 475.5 g/mol
cLogP ~1.8 (High Lipophilic Efficiency)3.44.2
Solubility High (DMSO/Ethanol)ModerateLow
Metabolic Stability Moderate (Thiophene oxidation risk)Low (Rapid clearance)Moderate

Mechanistic Deep Dive: The "Dual Inhibition" Advantage

The defining feature of the thiophene-3-carboxamide class is its ability to mimic both the adenosine moiety of ATP and the peptide substrate (e.g., JIP1 for JNK).

Mechanism of Action[2]
  • ATP Pocket Binding : The carboxamide group forms critical hydrogen bonds with the hinge region (e.g., Met111 in JNK1).

  • Substrate Docking Site : The N-cyclopropylmethyl tail and substituents at the 2-position extend into the hydrophobic pocket normally occupied by the substrate's "D-domain" or hydrophobic motif.

  • Result : This dual occupancy stabilizes the kinase in an inactive conformation more effectively than simple ATP competition, reducing the "off-rate" and improving residence time.

Diagram: JNK Signaling & Inhibition Points

The following diagram illustrates the JNK signaling cascade and where N-CP-T3C intervenes compared to other inhibitors.

JNK_Pathway Stress Cellular Stress (UV, Cytokines, ROS) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Activation MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1 / JNK2 / JNK3 (Target of N-CP-T3C) MKK->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) ATF2 ATF2 JNK->ATF2 Activation N_CP_T3C N-CP-T3C (Dual ATP/Substrate Inhibitor) N_CP_T3C->JNK Blocks ATP & Docking Site SP600125 SP600125 (ATP Competitive) SP600125->JNK Blocks ATP Site

Figure 1: JNK Signaling Pathway highlighting the dual intervention point of N-CP-T3C compared to standard ATP-competitive inhibitors.

Experimental Protocols

To validate the efficacy of N-CP-T3C, the following protocols are recommended. These are designed to be self-validating systems using positive and negative controls.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (In Vitro)

Objective : Determine the IC50 of N-CP-T3C against JNK1/2 or BCR-ABL. Principle : Measures the displacement of a labeled tracer (Alexa Fluor™ 647) by the inhibitor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials :

  • Kinase: Recombinant human JNK1 (10 nM final).

  • Tracer: Kinase Tracer 199 (EU-labeled).

  • Antibody: Eu-anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow :

  • Preparation : Prepare a 3-fold serial dilution of N-CP-T3C in DMSO (Start at 100 µM).

  • Incubation :

    • Add 5 µL of inhibitor solution to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

  • Equilibrium : Incubate at Room Temperature (20–25°C) for 60 minutes in the dark.

  • Detection : Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis : Calculate TR-FRET ratio (665/615). Plot dose-response curve to determine IC50.

    • Validation: Z'-factor must be > 0.5. SP600125 should show IC50 ~40 nM.

Protocol B: Cellular c-Jun Phosphorylation Assay (Western Blot)

Objective : Assess cellular permeability and target engagement.

Workflow :

  • Cell Culture : Seed HEK293 or Jurkat cells (5 x 10^5 cells/well) in 6-well plates.

  • Treatment : Pre-treat cells with N-CP-T3C (1, 5, 10 µM) or Vehicle (DMSO) for 1 hour.

  • Stimulation : Induce JNK pathway using Anisomycin (25 µg/mL) or UV radiation for 30 minutes.

  • Lysis : Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting :

    • Primary Ab: Phospho-c-Jun (Ser63) [Rabbit mAb].

    • Control Ab: Total c-Jun or GAPDH.

  • Quantification : Normalize Phospho-signal to Total-signal.

    • Expected Result: Dose-dependent reduction in p-c-Jun bands.

Synthesis & Structure-Activity Relationship (SAR)

For researchers synthesizing N-CP-T3C derivatives, the cyclopropylmethyl group is critical. It fills a specific hydrophobic pocket (often the "Gatekeeper" or "Ribose" pocket depending on the exact binding mode).

Key SAR Insights :

  • N-Substitution : The cyclopropylmethyl group provides optimal steric bulk compared to methyl (too small) or benzyl (too rigid/large) groups for certain kinase isoforms.

  • 3-Carboxamide : Essential for hydrogen bonding with the kinase hinge region. Modification to ester or nitrile abolishes activity.

  • 2-Position : Introduction of an acylamino or ureido group at the 2-position of the thiophene ring significantly enhances potency (from µM to nM) by interacting with the DFG motif (Type II inhibition).

References

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase . PMC. [Link]

  • Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules . Journal of Chemical Information and Modeling. [Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity . RSC Medicinal Chemistry. [Link]

  • Thiophene-Carboxamides Useful as Inhibitors of Protein Kinases.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(cyclopropylmethyl)thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of N-(cyclopropylmethyl)thiophene-3-carboxamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. This compound is a compound with significant potential, but like any research chemical, it requires a handling protocol rooted in a deep understanding of its potential hazards. This guide provides a comprehensive framework for its safe use, from initial handling to final disposal, ensuring the protection of both the researcher and the integrity of the research.

Hazard Profile: An Analysis of Structural Alerts

  • Thiophene Derivatives : The thiophene ring is a known structural alert. Thiophene itself is a flammable liquid that can be harmful if swallowed and may cause respiratory irritation.[1][2] Compounds containing this moiety should be handled with care to avoid inhalation and skin contact.[3]

  • Carboxamides : The carboxamide functional group is prevalent in biologically active molecules. While generally stable, some carboxamides can cause skin and eye irritation. For instance, thiophene-3-carboxamide is reported to be harmful if swallowed and causes skin and serious eye irritation.[4]

Given these structural components, it is prudent to treat this compound as a substance that is potentially harmful if ingested or inhaled, and as a skin and eye irritant.[5] All handling procedures should reflect this level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable.[6] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.[7] Always inspect gloves before use and change them immediately if contaminated.[8]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[9]To protect the eyes from dust particles and potential splashes.[7]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound outside of a fume hood or if dust is generated.[7]To prevent inhalation of fine particles of the compound.[3]
Body Protection A lab coat, buttoned, with long sleeves.To protect the skin and clothing from contamination.[10]
Footwear Closed-toe shoes.To protect the feet from spills.[11]

Operational and Handling Plan: A Step-by-Step Protocol

A systematic approach to handling minimizes the risk of exposure. The following workflow is designed to guide the user through the safe handling of this compound.

Engineering Controls and Preparation
  • Work Area : All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.[13]

  • Spill Kit : Have a chemical spill kit readily available.

Weighing and Solution Preparation
  • Weighing : When weighing the solid compound, do so in a fume hood to minimize the inhalation of any airborne particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling workflow.

G prep Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment handling Handling & Experimentation - Weigh solid in fume hood - Prepare solutions in hood - Conduct experiment with appropriate shielding prep->handling Proceed with caution waste Waste Collection - Segregate solid and liquid waste - Use designated, labeled containers - Keep waste containers closed handling->waste Generate waste decon Decontamination & Cleanup - Decontaminate glassware and surfaces - Remove PPE correctly - Wash hands thoroughly waste->decon After experiment disposal Final Disposal - Store waste in Satellite Accumulation Area - Arrange for pickup by EHS decon->disposal After cleanup

Caption: Workflow for the safe handling of this compound.

Spill Management and Decontamination

In the event of a spill, remain calm and follow these steps:

  • Alert : Notify others in the immediate area.

  • Evacuate : If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Contain : For small spills, use an absorbent material to contain the substance.

  • Clean : Clean the affected area with an appropriate solvent, and decontaminate all surfaces.

  • Dispose : All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[14]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[14]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[15]

  • Storage : Store waste containers in a designated Satellite Accumulation Area, which should be a secondary containment unit.[14]

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently work with this compound, knowing that they are prioritizing their safety and the protection of their colleagues and the environment.

References

  • Oxford University. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • Quora. (2024, March 1). What safety gear do chemists typically wear when handling chemicals?. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Solunion. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Unisafe. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information - 2-thenoic acid. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 13). Substance Information - 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information - Thiomorpholin-3-one. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information - N-[5-(methylsulphonyl)-2-[(2-nitrophenyl)thio]phenyl]formamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ECHA Chemicals Database - methyl 2-amino-4-cyclopropylthiophene-3-carboxylate. Retrieved from [Link]

  • Duke University. (n.d.). Safety Manual - Duke Chemistry. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.